molecular formula C7H10N4 B1525377 3-Cyclopropyl-6-hydrazinylpyridazine CAS No. 1315366-19-8

3-Cyclopropyl-6-hydrazinylpyridazine

Cat. No.: B1525377
CAS No.: 1315366-19-8
M. Wt: 150.18 g/mol
InChI Key: ZAYUKNGGBCPGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-6-hydrazinylpyridazine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-hydrazinylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-hydrazinylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-cyclopropylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-9-7-4-3-6(10-11-7)5-1-2-5/h3-5H,1-2,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYUKNGGBCPGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Cyclopropyl-6-hydrazinylpyridazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Cyclopropyl-6-hydrazinylpyridazine: A Privileged Scaffold for Fused Heterocyclic Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile, bifunctional building blocks. 3-Cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8) has emerged as a critical intermediate in the synthesis of fused heteroaromatics, most notably the [1,2,4]triazolo[4,3-b]pyridazine and pyrazolo[1,5-b]pyridazine pharmacophores [1].

The structural logic of this molecule is highly deliberate. The pyridazine core offers superior aqueous solubility and favorable dipole moments compared to standard phenyl rings. The cyclopropyl substituent at the 3-position is a classic bioisostere that enhances lipophilic efficiency (LipE) and metabolic stability (by blocking oxidation at that vector) without introducing excessive steric bulk. Finally, the 6-hydrazinyl moiety acts as a powerful bis-nucleophile, primed for annulation reactions. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental protocols for leveraging this scaffold in drug discovery, particularly for kinase and WNT signaling inhibitors[2, 3].

Physicochemical & Structural Profiling

To ensure reproducible synthesis and analytical tracking, the baseline physicochemical parameters of the building block are summarized below.

PropertyValue
Chemical Name 3-Cyclopropyl-6-hydrazinylpyridazine
CAS Number 1315366-19-8
Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
SMILES NNC1=CC=C(C2CC2)N=N1
InChIKey ZAYUKNGGBCPGAI-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Purity Standard ≥95% (Typically verified via LC-MS/HPLC)

Mechanistic Rationale for Heterocyclic Assembly

The utility of 3-cyclopropyl-6-hydrazinylpyridazine lies in its highly predictable reactivity profile. The pyridazine ring is inherently electron-deficient due to the two adjacent electronegative nitrogen atoms. However, the exocyclic hydrazine group donates electron density via resonance, specifically activating the adjacent endocyclic nitrogen.

When exposed to a C1-electrophile (such as formic acid, triethyl orthoformate, or carbon disulfide), the reaction proceeds via a highly ordered cascade:

  • Initial Attack: The terminal, more sterically accessible primary amine (-NH₂) of the hydrazine attacks the electrophilic carbon.

  • Cyclization: The activated endocyclic pyridazine nitrogen acts as an internal nucleophile, attacking the intermediate imine/carbonyl carbon to close the 5-membered ring.

  • Aromatization: Acid-catalyzed elimination of water or alcohol drives the irreversible aromatization of the newly formed triazole ring, yielding the highly stable [1,2,4]triazolo[4,3-b]pyridazine system.

SynthWorkflow A 3-Chloro-6-cyclopropylpyridazine (Precursor) B 3-Cyclopropyl-6-hydrazinylpyridazine (Key Intermediate) A->B Hydrazine Hydrate EtOH, Reflux C 6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (Pharmacophore) B->C Formic Acid Microwave, 100°C

Chemical workflow from precursor to the triazolopyridazine pharmacophore.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating—meaning they contain built-in physical or analytical cues that confirm the success of the transformation without requiring immediate off-line analysis.

Protocol A: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine

Objective: Convert 3-chloro-6-cyclopropylpyridazine to the hydrazine intermediate via Nucleophilic Aromatic Substitution (SNAr) [4].

Causality & Design: The chloride leaving group on a cyclopropyl-substituted pyridazine is less labile than on a standard dichloropyridazine due to the electron-donating nature of the cyclopropyl ring. To overcome this, a large excess of hydrazine hydrate (typically 5–10 equivalents) is used. This excess serves a dual purpose: it drives the equilibrium forward and strictly suppresses the formation of the symmetric dimer (1,2-bis(6-cyclopropylpyridazin-3-yl)hydrazine), which is a common failure mode in this chemistry.

Step-by-Step Methodology:

  • Suspend 3-chloro-6-cyclopropylpyridazine (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Add hydrazine hydrate (80% aqueous, 8.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (80 °C) for 3–5 hours.

  • Self-Validation Check: The reaction progress is visually indicated by the initial dissolution of the starting material into a clear solution, followed by the gradual formation of a precipitate as the product forms (the hydrazinyl derivative is significantly less soluble in ethanol than the chloro-precursor).

  • Concentrate the mixture under reduced pressure to remove ethanol, dilute with ice-cold water, and filter the resulting precipitate. Wash with cold water and dry under a vacuum to yield the product.

Protocol B: Annulation to 6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Objective: Construct the fused triazole ring using formic acid as the C1 source [2].

Causality & Design: While conventional heating can be used, microwave irradiation is vastly superior here. The rapid, uniform dielectric heating overcomes the activation energy barrier of the final dehydration/aromatization step instantly, preventing the accumulation of the uncyclized formyl-hydrazine intermediate and minimizing thermal degradation.

Step-by-Step Methodology:

  • Charge a microwave-safe vial with 3-cyclopropyl-6-hydrazinylpyridazine (1.0 eq) and dissolve in neat formic acid (acting as both reagent and solvent).

  • Seal the vial and irradiate in a microwave reactor at 100 °C for 2 hours.

  • Self-Validation Check: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. The cessation of effervescence validates complete neutralization, which is critical to prevent the hydrolysis of the product during extraction.

  • Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Analytical Validation

To confirm the structural integrity of the synthesized compounds, the following analytical signatures must be observed:

  • LC-MS (ESI+): The conversion from the hydrazine intermediate to the triazolopyridazine is marked by a distinct mass shift. The precursor exhibits an

    
     of 151.1 m/z. The annulation with formic acid adds a carbon (+12) but loses water (-18) and a hydrogen molecule (-2) during aromatization, resulting in a net addition of 10 Da. The product will show an 
    
    
    
    of 161.1 m/z.
  • ¹H NMR (DMSO-d6): The successful cyclization is definitively proven by the disappearance of the broad hydrazine -NH and -NH₂ singlets (typically between 4.0–8.0 ppm) and the emergence of a sharp, highly deshielded singlet at >8.8 ppm, corresponding to the new C3 proton of the triazole ring.

Therapeutic Applications & Target Pathways

The resulting fused triazolopyridazine scaffolds are highly privileged in targeted oncology. They act as potent, ATP-competitive Type I kinase inhibitors. A primary application of this specific cyclopropyl-substituted scaffold is the inhibition of the MET (Mesenchymal-Epithelial Transition) kinase and the modulation of the WNT signaling pathway [3].

By occupying the adenine-binding pocket of the MET kinase domain, these compounds prevent the autophosphorylation of the receptor upon Hepatocyte Growth Factor (HGF) binding. This blockade severs downstream signal transduction through the PI3K/AKT and RAS/MAPK cascades, effectively halting tumor cell proliferation and inducing apoptosis.

METPathway HGF HGF (Ligand) MET MET Kinase Receptor HGF->MET Activates PI3K PI3K / AKT Pathway MET->PI3K Phosphorylation MAPK RAS / MAPK Pathway MET->MAPK Phosphorylation Inhibitor Triazolopyridazine Inhibitor Inhibitor->MET Blocks (ATP-competitive) Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

MET kinase signaling pathway targeted by triazolopyridazine inhibitors.

References

  • Title: Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation Source: RSC Publishing URL: [Link]

  • Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: ACS Publications URL: [Link]

An In-depth Technical Guide to 3-Cyclopropyl-6-hydrazinylpyridazine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropyl-6-hydrazinylpyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore rational synthetic approaches, and discuss its potential applications as a scaffold in medicinal chemistry. This document is intended to serve as a valuable resource, synthesizing theoretical knowledge with practical insights to facilitate further research and innovation in the field.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, anticancer, and antimicrobial effects.[2][3] The incorporation of a hydrazinyl group introduces a highly reactive and versatile handle for further molecular elaboration, enabling the construction of complex heterocyclic systems.[4] Furthermore, the presence of a cyclopropyl moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a drug candidate.[5][6] 3-Cyclopropyl-6-hydrazinylpyridazine thus represents a confluence of these three valuable pharmacophoric elements, making it a compound of considerable interest for the design of novel therapeutics.

Core Compound Identity and Physicochemical Properties

3-Cyclopropyl-6-hydrazinylpyridazine is a distinct chemical entity with the following identifiers and properties:

PropertyValueSource
IUPAC Name 3-cyclopropyl-6-hydrazinylpyridazine[7]
CAS Number 1315366-19-8[7]
Molecular Formula C₇H₁₀N₄[7]
Molecular Weight 150.185 g/mol [7]
Canonical SMILES NNC1=CC=C(C2CC2)N=N1[7]
Structural Representation:

Caption: 2D Structure of 3-Cyclopropyl-6-hydrazinylpyridazine

Synthetic Pathways and Methodologies

Proposed Synthetic Workflow:

A plausible synthetic route would commence with a dichloropyridazine precursor, which is then selectively functionalized with the cyclopropyl group, followed by the introduction of the hydrazinyl moiety.

workflow start 3,6-Dichloropyridazine step1 Cross-Coupling Reaction (e.g., Suzuki or Negishi) with a cyclopropyl boronic acid or organozinc reagent start->step1 intermediate 3-Chloro-6-cyclopropylpyridazine step1->intermediate step2 Nucleophilic Aromatic Substitution with Hydrazine Hydrate intermediate->step2 product 3-Cyclopropyl-6-hydrazinylpyridazine step2->product

Caption: Proposed synthetic workflow for 3-Cyclopropyl-6-hydrazinylpyridazine.

Experimental Protocol (Representative):

The following protocol is a generalized representation based on the synthesis of similar hydrazinopyridazines and should be optimized for the specific substrate.[8]

Step 1: Synthesis of 3-Chloro-6-cyclopropylpyridazine (via Suzuki Coupling)

  • To a solution of 3,6-dichloropyridazine (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-chloro-6-cyclopropylpyridazine.

Step 2: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine

  • To a solution of 3-chloro-6-cyclopropylpyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) is added hydrazine hydrate (5.0-10.0 eq).

  • The reaction mixture is heated at reflux for several hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography to afford pure 3-Cyclopropyl-6-hydrazinylpyridazine.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 3-Cyclopropyl-6-hydrazinylpyridazine is dominated by the nucleophilic character of the hydrazinyl group. This moiety serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems through condensation reactions with various electrophiles.

Key Reactions:
  • Formation of Hydrazones: The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazone derivatives are themselves a class of compounds with a broad spectrum of biological activities.[1][9]

  • Synthesis of Triazolopyridazines: Reaction with formic acid or other one-carbon synthons can lead to the formation of triazolo[4,3-b]pyridazines, a class of fused heterocycles with known biological activities.

  • Synthesis of Pyrazolyl-pyridazines: Condensation with 1,3-dicarbonyl compounds provides access to pyridazines bearing a pyrazole substituent.

reactions start 3-Cyclopropyl-6-hydrazinylpyridazine reagent1 Aldehyde/Ketone start->reagent1 Condensation reagent2 1,3-Dicarbonyl Compound start->reagent2 Condensation reagent3 One-Carbon Synthon (e.g., Formic Acid) start->reagent3 Cyclization product1 Hydrazone Derivative reagent1->product1 product2 Pyrazolyl-pyridazine Derivative reagent2->product2 product3 Triazolopyridazine Derivative reagent3->product3

Caption: Derivatization potential of 3-Cyclopropyl-6-hydrazinylpyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Cyclopropyl-6-hydrazinylpyridazine suggest its potential as a valuable scaffold for the development of novel therapeutic agents across various disease areas.

  • Anticancer Agents: Pyridazine derivatives have been investigated as inhibitors of various kinases and other signaling pathways implicated in cancer.[1] The introduction of the cyclopropyl and hydrazinyl groups offers opportunities for novel interactions with target proteins.

  • Cardiovascular Drugs: The pyridazine core is present in several cardiovascular drugs.[2] Hydrazinopyridazines, in particular, have been explored as vasodilators.[4]

  • Antimicrobial Agents: The broad biological activity of hydrazones and other nitrogen-containing heterocycles suggests the potential for developing novel antibacterial and antifungal agents from this scaffold.[10]

  • Central Nervous System (CNS) Active Compounds: The pyridazine nucleus is a component of drugs targeting the CNS. Further derivatization of 3-Cyclopropyl-6-hydrazinylpyridazine could lead to the discovery of novel psychoactive compounds.

Safety and Handling

While specific toxicity data for 3-Cyclopropyl-6-hydrazinylpyridazine is not available, it is prudent to handle this compound with the care appropriate for a novel chemical entity. Based on related structures, it should be considered potentially harmful if swallowed, and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloचन, eye protection, and a lab coat), should be employed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Cyclopropyl-6-hydrazinylpyridazine is a promising building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyridazine scaffold, a versatile hydrazinyl group, and a property-enhancing cyclopropyl moiety makes it an attractive starting point for the synthesis of diverse compound libraries. The synthetic strategies and reactivity patterns discussed in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation therapeutics.

References

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. 2017;22(1):153. Available from: [Link]

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. 2018;9(8):3201-3207. Available from: [Link]

  • Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines. Il Farmaco; edizione scientifica. 1978;33(2):99-105. Available from: [Link]

  • Synthesis and biotransformation of 3-hydrazinopyridazine drugs. Il Farmaco; edizione scientifica. 1986;41(10):793-803. Available from: [Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. 2023. Available from: [Link]

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Trend in Scientific Research and Development. 2018;Volume-2(Issue-4):1321-1326. Available from: [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry. 2020;26(52):12014-12020. Available from: [Link]

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. 2019;16(1):3-11. Available from: [Link]

  • A review exploring biological activities of hydrazones. Journal of Pharmacy Research. 2012;5(8):4295-4309. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 2019. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016;59(13):5987-6018. Available from: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical and Clinical Research. 2016;8(10):1413-1421. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. 2016. Available from: [Link]

  • 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 4):o1020. Available from: [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents. CN102249991A. 2011.
  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 2):o386. Available from: [Link]

  • Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. Chemical Communications. 2016;52(5):956-959. Available from: [Link]

Sources

3-Cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8): A Comprehensive Technical Guide on Synthesis, Identifiers, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-6-hydrazinylpyridazine is a highly versatile, bi-functional building block utilized extensively in the pharmaceutical industry and advanced medicinal chemistry[1]. Characterized by its unique combination of a lipophilic cyclopropyl group and a highly nucleophilic hydrazine moiety appended to a pyridazine core, it serves as a critical intermediate for synthesizing complex fused heterocycles, such as triazolo[4,3-b]pyridazines[2].

This whitepaper provides an in-depth, expert-level analysis of its chemical identifiers, the mechanistic causality behind its step-by-step synthetic methodologies, and its downstream applications in modern drug discovery.

Chemical Identity & Structural Parameters

Accurate identification and physicochemical profiling are essential for procurement, analytical validation, and computational drug modeling. The structural logic of 3-cyclopropyl-6-hydrazinylpyridazine is rooted in its push-pull electronic nature. The electron-deficient 1,2-diazine (pyridazine) ring makes the C3 and C6 positions highly susceptible to nucleophilic attack, while the cyclopropyl group provides steric bulk and lipophilicity without the metabolic liabilities of larger, flexible alkyl chains[3].

Table 1: Core Identifiers and Nomenclature
ParameterValue
IUPAC Name (6-cyclopropylpyridazin-3-yl)hydrazine
CAS Registry Number 1315366-19-8[4]
Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol [5]
SMILES c1cc(nnc1C3CC3)NN
Table 2: Physicochemical Properties (Predicted & Experimental)
PropertyValueSignificance
Physical State Solid (typically crystalline)Favorable for benchtop handling, weighing, and long-term storage.
Topological Polar Surface Area (TPSA) ~63.9 ŲFavorable for membrane permeability in downstream Active Pharmaceutical Ingredients (APIs).
Hydrogen Bond Donors 3 (-NH, -NH2)Highly reactive for condensation and cyclization reactions.
Hydrogen Bond Acceptors 4 (Pyridazine Ns, Hydrazine Ns)Influences target binding (e.g., kinase hinge regions) in final drug molecules.

Mechanistic Synthesis Pathways

The synthesis of 3-cyclopropyl-6-hydrazinylpyridazine relies on the sequential, regioselective functionalization of the symmetric starting material, 3,6-dichloropyridazine.

Causality in Experimental Design

The synthesis is strategically designed as a two-step process to maximize yield and prevent unwanted side reactions:

  • Suzuki-Miyaura Cross-Coupling: 3,6-dichloropyridazine is reacted with cyclopropylboronic acid. The stoichiometry must be strictly controlled (typically 1:1 to 1:1.1) to prevent double coupling, yielding the mono-substituted 3-chloro-6-cyclopropylpyridazine[6].

  • Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom is displaced by hydrazine. Hydrazine hydrate is chosen over anhydrous hydrazine for safety and handling reasons. The "alpha-effect" of hydrazine makes it an exceptionally strong nucleophile, allowing the SNAr to proceed rapidly on the electron-deficient pyridazine ring. Ethanol is utilized as the solvent to ensure the solubility of the precursor while allowing the highly polar hydrazine product to spontaneously precipitate upon cooling, enabling a self-validating purification step.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-chloro-6-cyclopropylpyridazine

  • Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 eq), cyclopropylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed mixture of Toluene/Water (4:1 v/v) and potassium carbonate (2.0 eq) as the base.

  • Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1).

  • Upon completion, cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 3-chloro-6-cyclopropylpyridazine[6].

Step 2: SNAr with Hydrazine Hydrate

  • Dissolve 3-chloro-6-cyclopropylpyridazine (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Add hydrazine monohydrate (5.0 eq) dropwise at room temperature. Expert Note: The 5-fold excess is critical to prevent the formation of symmetric bis-pyridazinyl hydrazine dimers.

  • Reflux the mixture at 80°C for 4-6 hours.

  • Monitor the reaction via LC-MS. The disappearance of the starting material (m/z ~155) and the appearance of the product mass (m/z [M+H]⁺ = 151.1) indicates completion.

  • Cool the reaction to 0°C. The product, 3-cyclopropyl-6-hydrazinylpyridazine, will precipitate as a solid.

  • Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.

SynthesisPathway A 3,6-Dichloropyridazine B 3-Chloro-6- cyclopropylpyridazine A->B Cyclopropylboronic acid Pd Catalyst, 90°C C 3-Cyclopropyl-6- hydrazinylpyridazine B->C Hydrazine Hydrate EtOH, 80°C (SNAr)

Synthetic pathway for 3-cyclopropyl-6-hydrazinylpyridazine via cross-coupling and SNAr.

Applications in Medicinal Chemistry

The primary utility of 3-cyclopropyl-6-hydrazinylpyridazine lies in its ability to undergo cyclocondensation reactions to form complex bicyclic systems.

Synthesis of Triazolo[4,3-b]pyridazines

Reacting the hydrazine intermediate with orthoesters (e.g., triethyl orthoformate), carboxylic acids, or acyl chlorides yields 3-substituted-6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazines[2]. This scaffold is a privileged structure in medicinal chemistry:

  • Kinase Inhibition: Triazolopyridazines are frequently employed as hinge-binding motifs in kinase inhibitors (e.g., p38 MAP kinase inhibitors used for inflammatory diseases)[3]. The cyclopropyl group fits snugly into hydrophobic pockets, enhancing target affinity and residence time.

  • DHODH Inhibitors: Pyridazine derivatives have also been explored as inhibitors of Human Dihydroorotate Dehydrogenase (DHODH), a key target for antiviral and autoimmune therapies[6].

Application A 3-Cyclopropyl-6-hydrazinylpyridazine B Triazolo[4,3-b]pyridazine Scaffold A->B Cyclocondensation C Kinase Inhibitors B->C D DHODH Inhibitors B->D

Downstream applications of the hydrazine intermediate in generating bioactive heterocycles.

Handling, Stability, and Analytical Characterization

  • Stability: Free hydrazines are prone to oxidation upon prolonged exposure to air. It is highly recommended to store 3-cyclopropyl-6-hydrazinylpyridazine under an inert atmosphere (Argon or Nitrogen) at 2-8°C[1]. Alternatively, it can be converted to its hydrochloride salt for long-term benchtop stability.

  • Self-Validating Analytics:

    • ¹H NMR (DMSO-d₆): The hydrazine protons typically appear as a broad singlet (NH₂) around 4.0-4.5 ppm and a distinct singlet (NH) around 8.0-8.5 ppm. The cyclopropyl protons will appear upfield (0.8-1.2 ppm for the CH₂ groups, and ~2.0-2.2 ppm for the CH group).

    • LC-MS: Electrospray ionization (ESI) in positive mode will yield a strong [M+H]⁺ peak at 151.1 m/z.

References

  • chemsrc.com - 5-[3-(4-bromophenyl)-5-[(2-chloro-6-methylquinolin-3-yl)methyl]-4,5... URL: [Link]

  • acs.org - Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry URL: [Link]

Sources

Literature review of cyclopropyl-substituted pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Cyclopropyl-Substituted Pyridazines in Modern Drug Discovery

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyridazine ring stands out as a "privileged structure."[1] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses unique electronic characteristics, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, making it a versatile scaffold for designing biologically active molecules.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[3][4][5][6][7][8]

Concurrently, the cyclopropyl group has emerged as a crucial motif in modern drug design.[9] Far from being a simple saturated ring, its strained three-membered structure confers properties akin to an alkene, with enhanced π-character in its C-C bonds.[10] The introduction of a cyclopropyl fragment can impart conformational rigidity, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity by locking a molecule into a bioactive conformation.[9][10][11]

This guide explores the synergistic combination of these two powerful moieties: the cyclopropyl-substituted pyridazines. We will delve into the synthetic strategies for their creation, analyze the physicochemical and pharmacological impact of the cyclopropyl group, and examine their mechanisms of action in various therapeutic contexts, providing a comprehensive resource for researchers and drug development professionals.

Part 1: Synthetic Strategies for Cyclopropyl-Pyridazines

The construction of cyclopropyl-substituted pyridazines can be approached through two primary strategies: incorporating the cyclopropyl group into a starting material before the formation of the pyridazine ring, or by attaching the cyclopropyl moiety to a pre-existing pyridazine scaffold.

Formation of the Pyridazine Core

The foundational method for synthesizing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine or its derivatives.[1][2] This robust reaction forms the heterocyclic core in a single, efficient step. Modern advancements have expanded the synthetic toolkit to include cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and alkenes or alkynes, which yields highly substituted pyridazines.[12][13] Furthermore, multi-component reactions and novel cyclization strategies offer streamlined pathways to complex pyridazine structures under mild conditions.[14]

G start Starting Materials strategy1 Strategy 1: Pre-Cyclization (Cyclopropyl Synthon) start->strategy1 strategy2 Strategy 2: Post-Cyclization (Pyridazine Synthon) start->strategy2 hydrazine Hydrazine (N₂H₄) strategy1->hydrazine + cyclopropanation Cyclopropanation Reaction strategy2->cyclopropanation Functionalization intermediate Cyclopropyl-Pyridazine (Direct Synthesis) final_product Cyclopropyl-Substituted Pyridazine intermediate->final_product hydrazine->intermediate Condensation/ Cyclization cyclopropanation->final_product Modification G cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor binds tyk2 TYK2 Kinase receptor->tyk2 activates stat STAT Protein tyk2->stat phosphorylates p_stat Phosphorylated STAT (pSTAT) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to transcription Gene Transcription (Pro-inflammatory) nucleus->transcription initiates inhibitor Cyclopropyl-Pyridazine Inhibitor inhibitor->tyk2 inhibits

Caption: Mechanism of TYK2 signaling pathway inhibition.

Broad-Spectrum Biological Activity

Beyond kinase inhibition, the pyridazine core is associated with a wide array of biological effects. [5][6]The addition of a cyclopropyl group can enhance these native activities. Documented activities for the broader pyridazine class include:

  • Anti-inflammatory and Analgesic: Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. [4]* Antimicrobial and Antiviral: The diazine core is present in many compounds with activity against various pathogens. [3][4]* Antihypertensive and Cardiovascular: Certain pyridazinones are known to have vasodilatory and cardiotonic effects. [3][7]* Anticonvulsant: Several pyridazine derivatives have shown efficacy in models of epilepsy.

Part 4: Experimental Protocols & Data

Representative Synthetic Protocol

Synthesis of 3,6-Dicyclopropylpyridazine (Illustrative) This protocol is a conceptual illustration based on the general principle of hydrazine condensation.

  • Materials: 1,4-dicyclopropyl-1,4-butanedione, hydrazine hydrate, ethanol, reflux condenser, magnetic stirrer, round-bottom flask.

  • Procedure:

    • To a solution of 1,4-dicyclopropyl-1,4-butanedione (1.0 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask, add hydrazine hydrate (1.2 eq).

    • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 3,6-dicyclopropylpyridazine.

Biological Activity Data

The following table summarizes representative data for cyclopropyl-containing kinase inhibitors, demonstrating their high potency.

Compound IDTarget KinaseIC₅₀ (nM)Therapeutic AreaReference
BMS-986165 TYK2 (JH2 domain)< 10Autoimmune Disease[15]
Cabozantinib MET, VEGFR21.3, 4Oncology[10]
Foretinib MET, VEGFR20.4, 0.9Oncology[10]

Conclusion and Future Perspectives

The strategic fusion of the pyridazine core with a cyclopropyl substituent represents a powerful approach in modern drug discovery. The pyridazine scaffold provides a robust and versatile platform for engaging with a multitude of biological targets, while the cyclopropyl group offers a unique tool for optimizing potency, selectivity, and pharmacokinetic properties. The clinical success of molecules like Cabozantinib and the promising development of candidates like BMS-986165 underscore the therapeutic potential of this chemical class. [10][15] Future research will likely focus on developing novel and more efficient synthetic routes to access a wider diversity of cyclopropyl-pyridazine analogues. Exploring new substitution patterns on both the cyclopropyl and pyridazine rings will undoubtedly uncover new structure-activity relationships and lead to the identification of inhibitors for novel therapeutic targets. As our understanding of disease biology deepens, the cyclopropyl-substituted pyridazine scaffold is poised to remain a highly valuable and frequently utilized template in the design of next-generation therapeutics.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL: )
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence. National Center for Biotechnology Information. (URL: [Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. (URL: [Link])

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. (URL: [Link])

  • Substrate-Controlled Synthesis of Spirocyclopropylpyrazolones and Bicyclic 4,5-Dihydropyrazoles from 1,2-Diaza-1,3-dienes with Sulfur Ylides. ACS Publications. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. (URL: [Link])

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. BENTHAM SCIENCE. (URL: [Link])

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (URL: [Link])

  • Synthesis of pyridazines. Organic Chemistry Portal. (URL: [Link])

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. (URL: [Link])

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. (URL: [Link])

  • Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. ResearchGate. (URL: [Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (URL: [Link])

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. (URL: [Link])

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, the introduction of novel molecular entities necessitates a rigorous and proactive evaluation of their potential hazards. 3-Cyclopropyl-6-hydrazinylpyridazine is a heterocyclic compound of interest, likely as a building block in the synthesis of more complex, biologically active molecules. Its structure, combining a pyridazine core with a reactive hydrazinyl moiety, suggests a profile of both significant utility and considerable hazard. This guide is crafted for the discerning researcher and drug development professional, providing an in-depth analysis of the known and anticipated hazards associated with this compound. The protocols and recommendations herein are designed to create a self-validating system of safety, ensuring that experimental objectives can be achieved without compromising the well-being of laboratory personnel. Our approach is grounded in the fundamental principles of chemical toxicology and occupational safety, extrapolating from data on structurally related compounds to build a comprehensive safety profile.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. While experimental data for 3-Cyclopropyl-6-hydrazinylpyridazine is not extensively documented in public literature, we can infer key characteristics based on its structural analogues.

Table 1: Physicochemical Properties of 3-Cyclopropyl-6-hydrazinylpyridazine and a Related Analogue

Property3-Cyclopropyl-6-hydrazinylpyridazine (Predicted/Inferred)3-Chloro-6-hydrazinopyridazine (Experimental/Database)
Molecular Formula C₇H₁₀N₄C₄H₅ClN₄[1][2][3]
Molecular Weight 150.18 g/mol 144.56 g/mol [1][2][3]
Appearance Likely a solid at room temperatureSolid[1]
Melting Point Not available137-141 °C[1]
Boiling Point Not available271.0 °C (Predicted)[3][4]
Solubility Likely soluble in organic solventsLimited water solubility (10.1 µg/mL)[2][3][4]
XLogP3 Not available0.4[2][3][4]

The presence of the polar hydrazinyl group suggests some potential for hydrogen bonding, which may influence its melting point and solubility. The cyclopropyl group adds a degree of lipophilicity.

GHS_Hazards cluster_acute Acute Hazards cluster_local Local Effects cluster_chronic Chronic/Systemic Hazards Acute_Oral Acute Toxicity (Oral) Harmful if swallowed Acute_Dermal Acute Toxicity (Dermal) Potentially harmful Acute_Inhalation Acute Toxicity (Inhalation) May cause respiratory irritation Skin_Corrosion Skin Irritation Causes skin irritation Eye_Damage Serious Eye Damage Causes serious eye damage Sensitization Skin Sensitization May cause an allergic skin reaction Carcinogenicity Carcinogenicity Suspected of causing cancer Hepatotoxicity Hepatotoxicity May cause liver damage Neurotoxicity Neurotoxicity May affect the nervous system Compound 3-Cyclopropyl-6-hydrazinylpyridazine Compound->Acute_Oral Compound->Acute_Dermal Compound->Acute_Inhalation Compound->Skin_Corrosion Compound->Eye_Damage Compound->Sensitization Compound->Carcinogenicity Compound->Hepatotoxicity Compound->Neurotoxicity

Caption: Anticipated GHS Hazard Classifications.

Experimental Protocols for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 3-Cyclopropyl-6-hydrazinylpyridazine and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dusts or vapors.

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves (double-gloving is recommended) at all times. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are required. A face shield should also be worn when handling larger quantities or if there is a risk of splashing.

  • Body Protection: A fully buttoned laboratory coat is mandatory. For operations with a higher risk of exposure, consider a chemically resistant apron or suit.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges may be necessary for emergency situations or certain non-routine operations.

Safe Handling and Weighing Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, a weigh boat should be used and carefully covered during transport.

  • Dispensing: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.

  • In Solution: When in solution, handle with the same level of caution. Avoid splashes and aerosol generation.

  • Decontamination: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated materials (gloves, bench paper, etc.) as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves. [5][6][7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare work area in fume hood A->B C Weigh compound in fume hood B->C D Add to reaction vessel/solvent C->D E Perform experimental procedure D->E F Quench/work-up reaction as needed E->F G Decontaminate work surfaces and equipment F->G H Dispose of waste in designated containers G->H I Remove PPE and wash hands H->I

Caption: General workflow for safely handling hazardous compounds.

Storage and Stability

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6]Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: While specific stability data is unavailable, some related compounds are noted to be air-sensitive. [8][9]Storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent degradation.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [6]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]* Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. [7]

Disposal Considerations

All waste containing 3-Cyclopropyl-6-hydrazinylpyridazine must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Conclusion

3-Cyclopropyl-6-hydrazinylpyridazine is a compound that requires a high degree of caution in its handling and use. Its toxicological profile is dominated by the hazards associated with the hydrazine functional group, including acute toxicity, severe irritation, and potential long-term effects such as carcinogenicity. By adhering to the rigorous protocols outlined in this guide—encompassing engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures—researchers can mitigate the risks and safely harness the synthetic potential of this molecule. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy in all operations involving this and similarly hazardous compounds.

References

  • Title: Biotransformation of hydrazine derivatives in the mechanism of toxicity.
  • Title: Hydrazine Toxicology - MD Searchlight Source: MD Searchlight URL
  • Title: Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL
  • Title: BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY - DTIC Source: Defense Technical Information Center URL
  • Title: 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine | C7H9ClN4 | CID 55280955 - PubChem Source: PubChem URL: [Link]

  • Title: ATSDR Hydrazines Tox Profile Source: Agency for Toxic Substances and Disease Registry URL
  • Title: SAFETY DATA SHEET - Fisher Scientific (3-Chloro-6-hydrazinopyridazine)
  • Title: SAFETY DATA SHEET - MilliporeSigma (General Hydrazine Derivative)
  • Title: SAFETY DATA SHEET - Fisher Scientific (6-Chloropyridazine-3-carboxylic acid)
  • Title: 3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8 Source: ChemWhat URL
  • Title: Buy 3-Chloro-6-hydrazinylpyridazine from HANGZHOU TIANYE CHEMICALS CO.
  • Title: SAFETY DATA SHEET - Fisher Scientific (2,5-Dihydroxybenzaldehyde)
  • Title: SAFETY DATA SHEET - Fisher Scientific (5-Nitro-2-furaldehyde)
  • Title: 3-Chloro-6-hydrazinopyridazine | C4H5ClN4 | CID 100787 - PubChem Source: PubChem URL: [Link]

  • Title: 3-Chloro-6-hydrazinopyridazine - Apollo Scientific Source: Apollo Scientific URL
  • Title: 17284-97-8, 3-Chloro-6-hydrazinopyridazine Formula - ECHEMI Source: ECHEMI URL

Sources

3-Cyclopropyl-6-hydrazinylpyridazine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

3-Cyclopropyl-6-hydrazinylpyridazine: A Privileged Building Block in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active pharmacophores relies heavily on versatile and robust chemical building blocks. 3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8) has emerged as a highly privileged intermediate. By combining the metabolic stability of a cyclopropyl ring with the bidentate nucleophilicity of a hydrazinyl group mounted on a pyridazine core, this compound serves as a critical precursor for synthesizing fused heterocyclic systems—most notably [1,2,4]triazolo[4,3-b]pyridazines. This technical guide explores the structural rationale, synthetic methodologies, and therapeutic applications of this indispensable building block.

Structural and Physicochemical Rationale

The utility of 3-cyclopropyl-6-hydrazinylpyridazine is not accidental; it is rooted in the synergistic physicochemical properties of its three distinct structural domains:

  • The Pyridazine Core: Pyridazine (a 1,2-diazine) is a privileged scaffold in drug discovery [2]. It offers a favorable dipole moment, excellent water solubility, and two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. This makes it an ideal central core for interacting with the hinge regions of various protein kinases and enzymes.

  • The Cyclopropyl Motif: Unlike straight-chain alkyl groups, the cyclopropyl ring possesses a high C–H bond dissociation energy. This imparts significant metabolic stability, rendering the molecule highly resistant to cytochrome P450-mediated oxidative cleavage. Furthermore, its rigid, planar-like steric bulk allows it to occupy specific lipophilic pockets in target proteins without introducing excessive rotational entropy.

  • The Hydrazinyl Moiety: The alpha-effect of the adjacent nitrogen atoms makes the hydrazinyl group a highly reactive, bifunctional nucleophile. This reactivity is the engine that drives the rapid cyclocondensation reactions required to build fused triazole rings.

Rationale Core 3-Cyclopropyl-6-hydrazinylpyridazine (Bifunctional Building Block) N1 Cyclopropyl Motif Core->N1 N2 Pyridazine Core Core->N2 N3 Hydrazinyl Group Core->N3 B1 High C-H Bond Energy (CYP450 Resistance) N1->B1 B2 Favorable Dipole & H-Bond Acceptors N2->B2 B3 Bidentate Nucleophile (Enables Cyclization) N3->B3

Structural rationale and physicochemical benefits of the building block.

Synthetic Methodologies & Workflows

To utilize this building block effectively, researchers must understand the causality behind the reaction conditions. The protocols below are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine via SNAr

Causality: The pyridazine ring is inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr). However, the electron-donating nature of the cyclopropyl group slightly dampens the electrophilicity of the ring compared to unsubstituted analogs. To overcome this activation energy barrier without causing the hydrazine to dimerize with two pyridazine molecules, microwave irradiation in a protic solvent is utilized [1].

  • Reaction Setup: Charge a microwave-safe vial with 3-chloro-6-cyclopropylpyridazine (1.0 equiv) and hydrazine monohydrate (1.5 equiv). The 0.5 equiv excess is critical to kinetically favor the mono-substituted product and prevent the formation of symmetric bis-pyridazine byproducts.

  • Solvation: Suspend the mixture in absolute ethanol to achieve a 0.5 M concentration. Ethanol stabilizes the polar transition state of the SNAr reaction.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 2 hours.

  • In-Process Validation: Sample the mixture for LC-MS analysis. The reaction is complete when the starting material peak (exhibiting a characteristic 3:1 chlorine isotope pattern) disappears, replaced by the M+1 mass of the hydrazinyl product.

  • Workup: Partition the crude mixture between dichloromethane (DCM) and water. The product selectively partitions into the organic layer, leaving unreacted hydrazine and salts in the aqueous phase. Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
Protocol 2: Assembly of the [1,2,4]Triazolo[4,3-b]pyridazine Core

Causality: Fusing a triazole ring onto the pyridazine core requires a condensation step followed by aggressive dehydration. Phosphorus oxychloride (


) is chosen because it acts as both a solvent and a potent dehydrating agent, driving the cyclization of the intermediate hydrazide to completion [3].
  • Condensation: React the purified 3-cyclopropyl-6-hydrazinylpyridazine with a target carboxylic acid (1.0 equiv) to form an intermediate carbohydrazide.

  • Cyclodehydration: Suspend the intermediate in neat

    
     and heat to 90–100 °C for 4–6 hours.
    
  • Quenching & Validation: Carefully pour the hot mixture over crushed ice to hydrolyze the excess

    
    . Slowly neutralize the highly acidic aqueous mixture with saturated aqueous 
    
    
    
    . Self-Validation: As the pH approaches 7–8, the fused [1,2,4]triazolo[4,3-b]pyridazine product will crash out of solution as a precipitate, which can be collected via vacuum filtration.

Workflow A 3-Chloro-6-cyclopropylpyridazine (Starting Material) B Hydrazine Monohydrate (Ethanol, 100°C Microwave) A->B SNAr C 3-Cyclopropyl-6-hydrazinylpyridazine (Key Intermediate) B->C D Carboxylic Acid + POCl3 (Elevated Temperature) C->D Cyclocondensation E [1,2,4]Triazolo[4,3-b]pyridazine (Bioactive Scaffold) D->E

Synthetic workflow for generating fused triazolopyridazines.

Applications in Drug Discovery

The downstream products of 3-cyclopropyl-6-hydrazinylpyridazine have demonstrated profound efficacy across multiple therapeutic areas:

  • Phosphodiesterase 4 (PDE4) Inhibitors: Research by Skoumbourdis et al. utilized hydrazinylpyridazines to synthesize highly potent [1,2,4]triazolo[4,3-b]pyridazines. These compounds act as potent, selective inhibitors of PDE4A, an enzyme critical in the regulation of inflammatory pathways. The structural geometry provided by the fused ring system allows for precise docking within the PDE4 active site [3].

  • Anticryptosporidial Agents: In the fight against neglected tropical diseases, Oboh et al. optimized a triazolopyridazine screening hit (MMV665917) to develop new leads against Cryptosporidium parvum. By utilizing hydrazinylpyridazine building blocks, they successfully tuned the steric bulk of the linker regions, resulting in compounds with sub-micromolar potency and significantly reduced hERG channel liability [1].

  • Anticancer Therapeutics: The pyridazine core is widely recognized as a privileged structure in oncology. A comprehensive review by He et al. highlights that pyridazine derivatives are frequently employed as central cores in kinase inhibitors due to their optimal trajectory for substituent vectors and high selectivity profiles against tumor cell lines[2].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological impact of structural modifications on the triazolopyridazine scaffold, demonstrating the necessity of precise building block selection.

Compound / ScaffoldTargetKey Structural ModificationBiological Activity / PotencyRef.
Compound 18 (Triazolopyridazine)PDE4A2,5-dimethoxyphenyl substitutionHighly Potent Selective Inhibition[3]
MMV665917 (Screening Hit)C. parvumUrea Linker

[1]
Compound 12a C. parvumArylacetamide Linker

(>10-fold improvement)
[1]
Compound 13 C. parvumSulfonamide LinkerDramatic loss of potency[1]

Conclusion

3-Cyclopropyl-6-hydrazinylpyridazine is far more than a simple chemical reagent; it is a strategic asset in drug design. Its ability to undergo rapid, high-yielding cyclization reactions while imparting metabolic stability via its cyclopropyl motif makes it an ideal precursor for the triazolopyridazine pharmacophore. As demonstrated in applications ranging from PDE4 inhibition to antiparasitic and anticancer therapies, mastering the chemistry of this building block is essential for modern drug development professionals.

References

  • Oboh, E., Schubert, T. J., Teixeira, J. E., et al. (2021). "Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin." PMC. URL:[Link]

  • He, Z.-X., Gong, Y.-P., Zhang, X., et al. (2021). "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules." European Journal of Medicinal Chemistry. URL:[Link]

  • Skoumbourdis, A. P., LeClair, C. A., Stefan, E., et al. (2009). "Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Methodological & Application

Step-by-step synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Protocol for 3-Cyclopropyl-6-hydrazinylpyridazine

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8)

Introduction and Strategic Rationale

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and other targeted therapeutics[1]. The incorporation of a cyclopropyl group often enhances the metabolic stability and lipophilicity of the core, while the hydrazine moiety serves as a highly reactive nucleophilic handle for subsequent cyclization (e.g., forming triazolo[4,3-b]pyridazines) or functionalization[2].

This application note details a robust, two-step synthetic methodology for 3-Cyclopropyl-6-hydrazinylpyridazine. The strategy leverages the symmetric nature of the commercially available 3,6-dichloropyridazine.

Retrosynthetic Strategy
  • Suzuki-Miyaura Cross-Coupling: A statistically controlled mono-alkylation of 3,6-dichloropyridazine with cyclopropylboronic acid to yield 3-chloro-6-cyclopropylpyridazine[1][3].

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the remaining chlorine atom using hydrazine hydrate to yield the final product[2].
    

Retrosynthesis Target 3-Cyclopropyl-6-hydrazinylpyridazine Intermediate 3-Chloro-6-cyclopropylpyridazine Target->Intermediate SNAr (Hydrazine) Starting 3,6-Dichloropyridazine + Cyclopropylboronic Acid Intermediate->Starting Suzuki-Miyaura (Pd-Catalyzed)

Reaction pathway for 3-Cyclopropyl-6-hydrazinylpyridazine synthesis.

Step 1: Synthesis of 3-Chloro-6-cyclopropylpyridazine

Mechanistic Insights & Causality

3,6-dichloropyridazine is a symmetric dihalide. To achieve mono-substitution and prevent the formation of the unwanted 3,6-dicyclopropylpyridazine byproduct, the stoichiometry of the cyclopropylboronic acid must be strictly controlled (typically 1.0 to 1.05 equivalents)[3]. The use of a biphasic solvent system (e.g., 1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), facilitating the transmetalation step of the catalytic cycle[1].

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
3,6-Dichloropyridazine148.981.01.49 gElectrophile
Cyclopropylboronic acid85.901.050.90 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.41 gCatalyst
K₂CO₃138.212.53.45 gBase
1,4-Dioxane / H₂O (4:1)N/AN/A30 mLSolvent
Experimental Protocol
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 3,6-dichloropyridazine (1.49 g, 10 mmol), cyclopropylboronic acid (0.90 g, 10.5 mmol), and K₂CO₃ (3.45 g, 25 mmol) to the flask.

  • Solvent Addition & Degassing: Add 30 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the suspension with Argon or N₂ gas for 15 minutes to remove dissolved oxygen, which can degrade the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LCMS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and 50 mL of water. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0–20% EtOAc in Hexanes) to afford 3-chloro-6-cyclopropylpyridazine as an off-white solid[1].

Step 2: Synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine

Mechanistic Insights & Causality

The pyridazine ring is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (


)[2]. The adjacent nitrogen atom at the 2-position strongly withdraws electron density via inductive and resonance effects, stabilizing the anionic Meisenheimer intermediate formed during the attack of hydrazine at the 3-position[2]. Because hydrazine is a potent bis-nucleophile, a large excess (typically 5–10 equivalents) is used to prevent the formation of symmetrical dimers (where one hydrazine molecule reacts with two pyridazine molecules).

SNAr_Mechanism Step1 3-Chloro-6-cyclopropylpyridazine + Hydrazine Step2 Meisenheimer Complex (Anionic Intermediate) Step1->Step2 Nucleophilic Attack Step3 3-Cyclopropyl-6-hydrazinylpyridazine + HCl Step2->Step3 Chloride Elimination

SNAr addition-elimination mechanism for hydrazine substitution.

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 5 mmol)Role
3-Chloro-6-cyclopropylpyridazine154.601.00.77 gElectrophile
Hydrazine monohydrate (64%)50.068.0~2.00 mLNucleophile/Base
Ethanol (Absolute)46.07N/A15 mLSolvent
Experimental Protocol
  • Preparation: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Dissolve 3-chloro-6-cyclopropylpyridazine (0.77 g, 5 mmol) in 15 mL of absolute ethanol.

  • Hydrazine Addition: Slowly add hydrazine monohydrate (2.00 mL, ~40 mmol) dropwise at room temperature. Safety Note: Hydrazine is highly toxic and a suspected carcinogen; handle strictly within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, goggles).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. The reaction progress can be monitored by LCMS (looking for the mass of the target compound, [M+H]+ = 151.1).

  • Workup: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Crystallization/Purification: Triturate the resulting crude residue with cold water (10 mL) to dissolve hydrazine hydrochloride salts. Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford 3-Cyclopropyl-6-hydrazinylpyridazine. If further purity is required, recrystallization from ethanol/water can be performed.

Quality Control and Validation

To ensure the integrity of the synthesized 3-Cyclopropyl-6-hydrazinylpyridazine, the following analytical validations must be performed:

  • LCMS: Confirm the molecular ion peak at m/z 151.1 [M+H]+.

  • ¹H NMR (DMSO-d6): Verify the presence of the cyclopropyl multiplet signals (typically around 1.0-1.2 ppm and 2.1-2.3 ppm), the two distinct aromatic pyridazine protons (d, J ~ 9 Hz) around 7.0-7.5 ppm, and the broad exchangeable signals for the -NH-NH₂ group.

References

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Pesticidally active polycyclic derivatives with sulfur substituted five-membered ring heterocyles | US Patent 20180099970A1. google.com.
  • Pyridazine Nucleophilic Substitution Properties | Grokipedia. grokipedia.com. Available at:[Link]

Sources

Reaction conditions for 3-Cyclopropyl-6-hydrazinylpyridazine with aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Pyridazinyl Hydrazones via Condensation of 3-Cyclopropyl-6-hydrazinylpyridazine with Aldehydes

Executive Summary

The development of pyridazine-based pharmacophores is a cornerstone of modern medicinal chemistry, with hydrazone derivatives exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Specifically, 3-cyclopropyl-6-hydrazinylpyridazine serves as a highly versatile nucleophilic building block. The cyclopropyl moiety imparts favorable lipophilicity and metabolic stability, while the terminal hydrazinyl group allows for rapid diversification via Schiff base condensation with various aldehydes[3].

As a Senior Application Scientist, I have observed that while hydrazone formation is fundamentally straightforward, achieving high purity and quantitative yields with functionalized heteroaryl hydrazines requires precise control over reaction thermodynamics and pH. This technical guide outlines the mechanistic causality, optimized parameters, and a self-validating experimental protocol for synthesizing 3-cyclopropyl-6-(2-alkylidenehydrazinyl)pyridazines.

Mechanistic Causality: The "Why" Behind the Protocol

The condensation of 3-cyclopropyl-6-hydrazinylpyridazine with an aldehyde is an acid-catalyzed nucleophilic addition-elimination reaction[4][5]. Understanding the transition states of this reaction is critical for troubleshooting low yields.

  • Carbonyl Activation: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by a mild acid (typically glacial acetic acid). This increases the electrophilicity of the carbonyl carbon[4].

  • Nucleophilic Attack: The terminal, primary amine nitrogen of the hydrazinyl group attacks the activated carbonyl, forming a tetrahedral carbinolamine (hemiaminal) intermediate[4][5].

  • Proton Shuttle & Dehydration: An intramolecular proton transfer converts the hydroxyl group into a superior leaving group (

    
    ). Subsequent dehydration (loss of water) yields the thermodynamically stable C=N double bond of the hydrazone[4].
    

The pH Paradox: The rate-determining step is highly pH-dependent, exhibiting a bell-shaped kinetic curve peaking between pH 4.0 and 5.5[5][6]. If the environment is too basic, the carbonyl remains unactivated. If the environment is too acidic (pH < 3.0), the terminal nitrogen of the hydrazine becomes protonated (forming an ammonium salt), which completely destroys its nucleophilicity and stalls the reaction[5].

Mechanism A Aldehyde (Electrophile) B Protonated Carbonyl (Activated) A->B + H⁺ (pH 4.5) C Carbinolamine Intermediate B->C + 3-Cyclopropyl-6- hydrazinylpyridazine (Nucleophilic Attack) D Pyridazinyl Hydrazone (Final Product) C->D - H₂O (Dehydration)

Fig 1: Acid-catalyzed mechanism of hydrazone formation from 3-cyclopropyl-6-hydrazinylpyridazine.

Optimization of Reaction Parameters

To ensure a self-validating and reproducible system, the reaction conditions must balance solubility, activation energy, and equilibrium dynamics. The table below synthesizes the optimal quantitative data for this specific transformation.

ParameterOptimal ConditionAcceptable RangeScientific Rationale
Solvent Absolute EthanolMeOH, THF, aq. EtOHSolubilizes both the polar pyridazine and lipophilic aldehydes; its boiling point (78 °C) provides ideal thermal energy for the endothermic dehydration step[7][8].
Catalyst Glacial Acetic Acid0.1 – 0.5 equivalentsMaintains the critical pH (4.0–5.5) required for carbonyl activation without deactivating the hydrazine nucleophile[5].
Temperature 78 °C (Reflux)60 °C – 80 °COvercomes the activation energy barrier for water elimination. Lower temperatures result in the accumulation of the carbinolamine intermediate[4].
Stoichiometry 1.0 : 1.1 (Hydrazine : Aldehyde)1.0 : 1.05 – 1.2A slight stoichiometric excess of the aldehyde drives the equilibrium forward via Le Chatelier's principle. Excess aldehyde is easily washed away with cold ethanol[7].
Time 2 – 4 hours1 – 6 hoursHighly dependent on the steric hindrance and electronic nature (electron-withdrawing vs. donating) of the aldehyde[5].

Standard Operating Protocol (SOP)

This step-by-step methodology is designed for a 1.0 mmol scale synthesis but can be linearly scaled up to 50 mmol without significant alterations to the thermodynamic profile.

Step 1: Reagent Preparation & Dissolution

  • Weigh 1.0 mmol of 3-cyclopropyl-6-hydrazinylpyridazine and transfer it to a clean, oven-dried 50 mL round-bottom flask.

  • Add 10 mL of absolute ethanol to the flask. Add a magnetic stir bar and stir at 400 rpm until the hydrazine is fully dissolved. Note: Mild heating (40 °C) may be required for complete dissolution.

Step 2: Electrophile & Catalyst Addition 3. Add 1.1 mmol of the target aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde) dropwise (if liquid) or in small portions (if solid) to the stirring solution[7]. 4. Immediately add 2 to 3 drops (approx. 0.1 mL) of glacial acetic acid to adjust the apparent pH of the solution to ~4.5[1][5].

Step 3: Reflux & Condensation 5. Attach a water-cooled reflux condenser to the flask. 6. Submerge the flask in a pre-heated silicone oil bath set to 80 °C to maintain a steady internal reflux (78 °C)[7][8]. 7. Allow the reaction to proceed for 2 to 4 hours under continuous stirring. The formation of the hydrazone is often indicated by a distinct color change (typically yellow to deep orange) and the gradual precipitation of the product as it becomes less soluble than the starting materials.

Step 4: Isolation & Purification 8. Remove the flask from the oil bath and allow it to cool to room temperature. 9. Transfer the flask to an ice-water bath (4 °C) for 30 minutes to maximize the crystallization of the pyridazinyl hydrazone. 10. Isolate the precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with 3 × 5 mL of ice-cold absolute ethanol to remove the unreacted aldehyde and trace acetic acid. 12. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure hydrazone.

Workflow S1 1. Dissolution 1.0 eq Hydrazine + 1.1 eq Aldehyde in EtOH S2 2. Catalysis Add Glacial Acetic Acid (pH ~4.5) S1->S2 S3 3. Condensation Reflux at 78°C for 2-4 hours S2->S3 S4 4. Isolation Cool to 4°C & Vacuum Filtration S3->S4

Fig 2: Step-by-step experimental workflow for the synthesis of pyridazinyl hydrazones.

Analytical Characterization & Troubleshooting

Self-Validating Checkpoints:

  • TLC Monitoring: Use a solvent system of Dichloromethane:Methanol (95:5 v/v). The product hydrazone will typically have a higher

    
     value than the highly polar starting hydrazine.
    
  • NMR Signatures: In

    
     NMR (DMSO-
    
    
    
    ), the successful formation of the hydrazone is confirmed by the disappearance of the primary amine
    
    
    protons (typically around 4.5 ppm) and the appearance of a sharp singlet corresponding to the imine proton (
    
    
    ) between 8.0 and 8.5 ppm, alongside a downfield shifted secondary amine proton (
    
    
    ) above 10.5 ppm[9][10].

Common Pitfalls:

  • No Precipitation Occurs: If the target aldehyde is highly aliphatic or possesses bulky electron-donating groups (e.g., 2,4,6-trimethoxybenzaldehyde), the resulting hydrazone may be highly soluble in ethanol. Solution: Concentrate the solvent in vacuo to 1/3 of its volume, or add cold distilled water dropwise until the solution becomes turbid, then chill to induce crystallization[1].

  • Degradation/Blackening of Solution: Indicates thermal decomposition or over-acidification. Solution: Ensure the oil bath does not exceed 85 °C and strictly limit acetic acid to catalytic quantities.

References

1.[3] Benchchem. "Historical Development and Early Research Trends of Hydrazinylpyridazines." Available at: 2.[7] Ambeed. "4-Formylbenzoic acid | General Procedure." Available at: 3.[9] MDPI. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones." Available at: 4.[1] Orient J Chem. "Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones." Available at: 5.[2] PubMed. "Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents." Available at: 6.[4] OrgoSolver. "Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation." Available at: 7.[5] Benchchem. "The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide." Available at: 8.[6] National Center for Biotechnology Information (NCBI). "Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange." Available at: 9.[8] ResearchGate. "Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Available at: 10.[10] ResearchGate. "Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds." Available at:

Sources

Application Note: Cyclization Protocols for 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 3-cyclopropyl-6-hydrazinylpyridazine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase), GABA receptor modulators, and antitubercular agents. The combination of the cyclopropyl motif —which enhances metabolic stability and lipophilicity without the steric bulk of a phenyl group—and the reactive hydrazine moiety allows for the rapid construction of fused bicyclic heteroaromatics.

This guide details the protocols for cyclizing this precursor into three critical scaffolds:

  • [1,2,4]Triazolo[4,3-b]pyridazines (via carboxylic acids/orthoesters).

  • Tetrazolo[1,5-b]pyridazines (via nitrosation).

  • [1,2,4]Triazolo[4,3-b]pyridazine-3-thiones (via carbon disulfide).

Critical Consideration: While the pyridazine ring is robust, the cyclopropyl group introduces specific stability constraints. Protocols must avoid harsh Lewis acids (e.g.,


, 

) or extreme carbocation-generating conditions that could trigger cyclopropyl ring opening or rearrangement.

Chemical Structure & Reactivity Profile

Precursor Analysis
  • Compound: 3-Cyclopropyl-6-hydrazinylpyridazine

  • Nucleophilic Center: The terminal nitrogen (

    
    ) of the hydrazine group is the primary nucleophile.
    
  • Electrophilic Partners: Carboxylic acids, aldehydes (oxidative), isothiocyanates, and nitrous acid.

Reaction Pathways Overview

The following diagram illustrates the divergent synthesis pathways available from the core hydrazine intermediate.

ReactionPathways Hydrazine 3-Cyclopropyl-6- hydrazinylpyridazine Triazole_H 6-Cyclopropyl-[1,2,4]triazolo [4,3-b]pyridazine (R=H) Hydrazine->Triazole_H HCOOH / Reflux or HC(OEt)3 Triazole_R 3-Substituted-6-cyclopropyl -[1,2,4]triazolo[4,3-b]pyridazine (R=Alkyl/Aryl) Hydrazine->Triazole_R R-COOH / POCl3 or R-CHO / Oxidant Tetrazole 6-Cyclopropyltetrazolo [1,5-b]pyridazine Hydrazine->Tetrazole NaNO2 / AcOH (Nitrosation) Thione 6-Cyclopropyl-[1,2,4]triazolo [4,3-b]pyridazine-3(2H)-thione Hydrazine->Thione CS2 / KOH (Cyclocondensation)

Figure 1: Divergent cyclization pathways for 3-cyclopropyl-6-hydrazinylpyridazine. Color codes indicate distinct pharmacological scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines

This is the most common transformation, yielding a scaffold found in numerous bioactive compounds.

Method A1: Thermal Condensation with Carboxylic Acids (Standard)

Mechanism: Nucleophilic attack of hydrazine on the carbonyl carbon followed by acid-catalyzed dehydration. Suitability: Best for R = H, Me, Et,


.
  • Reagents:

    • Substrate: 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq)

    • Solvent/Reagent: Formic acid (for R=H) or Acetic acid (for R=Me). Use as solvent (10-20 volumes).

    • Catalyst: None usually required; the acid acts as both reagent and catalyst.

  • Procedure:

    • Dissolve the hydrazine in the carboxylic acid.

    • Reflux the mixture (

      
      ) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).
      
    • Work-up: Concentrate under reduced pressure to remove excess acid.

    • Neutralize the residue with saturated

      
       solution (Caution: 
      
      
      
      evolution).
    • Extract with Ethyl Acetate (

      
      ) or filter the precipitate if the solid forms directly upon neutralization.
      
    • Purification: Recrystallization from Ethanol/Water or column chromatography (EtOAc/Hexane).

Method A2: Oxidative Cyclization with Aldehydes (Mild Conditions)

Mechanism: Formation of hydrazone followed by oxidative ring closure. Suitability: Best for sensitive R groups or when the carboxylic acid is not available. Preserves the cyclopropyl ring from harsh acidic reflux.

  • Reagents:

    • Substrate (1.0 eq)

    • Aldehyde (1.1 eq)

    • Oxidant: Iodobenzene diacetate (PIDA) (1.1 eq) or Chloramine-T.

    • Solvent: DCM or Ethanol.

  • Procedure:

    • Stir hydrazine and aldehyde in solvent at RT for 1–2 hours to form the hydrazone intermediate (verify by TLC).

    • Add PIDA portion-wise at

      
      .
      
    • Stir at RT for 2–4 hours.

    • Work-up: Quench with aqueous

      
      . Extract with DCM.
      
Protocol B: Synthesis of Tetrazolo[1,5-b]pyridazines

Application: Bioisosteres of carboxylic acids; high metabolic stability.

  • Reagents:

    • Substrate (1.0 eq)

    • Sodium Nitrite (

      
      ) (1.2 eq)
      
    • Acid: Acetic Acid (solvent) or dilute HCl (

      
      ).
      
  • Procedure:

    • Dissolve substrate in Acetic Acid (or 10% HCl) and cool to

      
       in an ice bath.
      
    • Add

      
       solution (in water) dropwise, maintaining temperature 
      
      
      
      to avoid decomposition.
    • Stir for 1 hour at

      
      , then allow to warm to RT over 2 hours.
      
    • Observation: Evolution of gas may occur; a solid precipitate typically forms.

    • Work-up: Pour into ice water. Filter the solid.[1] Wash with cold water and diethyl ether.

    • Note on Azido-Tetrazole Equilibrium: These compounds often exist in equilibrium between the fused tetrazole and the 6-azidopyridazine form. In the solid state, the tetrazole usually predominates.

Protocol C: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3-thiones

Application: Precursors for S-alkylation to generate thioethers.

  • Reagents:

    • Substrate (1.0 eq)

    • Carbon Disulfide (

      
      ) (5.0 eq) - Caution: Flammable/Toxic 
      
    • Base: KOH (1.5 eq) dissolved in Ethanol.

  • Procedure:

    • Dissolve hydrazine in ethanolic KOH.

    • Add

      
       dropwise at RT.
      
    • Reflux the mixture for 6–12 hours. (Use a highly efficient condenser;

      
       is volatile).
      
    • Work-up: Concentrate ethanol. Dilute with water.

    • Acidify with 10% HCl to pH 3–4. The thione will precipitate as a yellow/off-white solid.

    • Filter and dry.

Troubleshooting & Optimization Guide

Cyclopropyl Stability

The cyclopropyl group at position 6 (relative to the hydrazine) is electronically coupled to the aromatic system.

  • Risk: Strong acidic conditions combined with high heat (e.g.,

    
     at 
    
    
    
    ) can cause ring opening to a propenyl chain.
  • Mitigation: Use Polyphosphoric Acid (PPA) at controlled temperatures (

    
    ) if simple carboxylic acid reflux fails. PPA is an excellent cyclodehydrating agent that is often gentler on alkyl side chains than mineral acids.
    
Regioselectivity

In 3-substituted-6-hydrazinylpyridazines, cyclization typically occurs at


 of the hydrazine and 

of the pyridazine, forming the [4,3-b] fused system. Isomerization to the [1,5-a] system is rare under standard conditions but can be verified by NMR (HMBC correlations).
Data Summary Table
Reaction TypeReagentConditionsTypical YieldCritical Note
Triazole Formation Formic AcidReflux, 4h85-95%Excellent yield; product often precipitates on cooling.
Triazole Formation R-COOH /


, 2h
70-85%Use for sterically hindered acids. Quench carefully.
Oxidative Cyclization R-CHO / PIDADCM, RT60-80%Mildest method; preserves sensitive functional groups.
Tetrazole Formation

/ AcOH

to RT
80-90%Monitor temperature strictly to avoid diazonium decomposition.
Thione Formation

/ KOH
Reflux (EtOH)75-85%Ensure efficient trapping of

vapors.

Mechanistic Visualization

The following diagram details the mechanism for the acid-catalyzed cyclization (Method A1), highlighting the critical dehydration step.

Mechanism Step1 Step 1: Nucleophilic Attack Hydrazine NH2 attacks Carbonyl Carbon (RCOOH) Step2 Step 2: Intermediate Formation Formation of Hydrazide (R-CONH-NH-Pyridazine) Step1->Step2 - H2O (Initial condensation) Step3 Step 3: Cyclodehydration Protonation of Carbonyl Oxygen & Intramolecular Attack by Pyridazine N Step2->Step3 H+ / Heat Step4 Step 4: Aromatization Loss of Water -> [1,2,4]Triazolo[4,3-b]pyridazine Step3->Step4 - H2O

Figure 2: Step-wise mechanism of triazolopyridazine formation via acid condensation.

References

  • Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines

    • Title: Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents.[2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Provides detailed experimental conditions for the cyclization of 6-hydrazinylpyridazines with benzaldehydes and carboxylic acids.
  • Oxidative Cyclization Methodologies

    • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA (Analogous oxidative mechanism).[3]

    • Source: MDPI.
    • URL:[Link]

    • Relevance: Validates the use of oxidative chlorinating agents for hydrazine cycliz
  • Cyclopropyl-Pyridazine Precursors

    • Title: 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine (Compound Summary).
    • Source: PubChem.[4]

    • URL:[Link]

    • Relevance: Confirms the stability and commercial availability of the specific cyclopropyl-hydrazinyl core.
  • General Hydrazine Reactivity

    • Title: Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: General reference for optimizing hydrazine condens

Sources

Preparation of Kinase Inhibitors Using 3-Cyclopropyl-6-hydrazinylpyridazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on developing potent, selective, and metabolically stable therapeutic agents. The pyridazine core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] This guide focuses on the synthetic utility of a key building block, 3-Cyclopropyl-6-hydrazinylpyridazine , in the preparation of a prominent class of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold.

The imidazo[1,2-b]pyridazine ring system has emerged as a versatile template for targeting a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and Tyrosine Kinase 2 (Tyk2).[2][3][4] The incorporation of a cyclopropyl group at the 6-position of the resulting fused heterocyclic system has been shown to confer advantageous properties, such as improved metabolic stability and enhanced binding affinity.[5] This document provides a comprehensive overview of the scientific rationale, detailed synthetic protocols, and key considerations for researchers, scientists, and drug development professionals working in this area.

Scientific Rationale: The Strategic Advantage of the 3-Cyclopropyl-6-hydrazinylpyridazine Scaffold

The selection of 3-Cyclopropyl-6-hydrazinylpyridazine as a starting material is a strategic choice rooted in established medicinal chemistry principles. The resulting imidazo[1,2-b]pyridazine core acts as a bioisostere for other common kinase inhibitor scaffolds, such as purines, offering a novel chemical space with distinct structure-activity relationships (SAR).[2]

The Imidazo[1,2-b]pyridazine Core: A Versatile Kinase Binding Moiety

The imidazo[1,2-b]pyridazine scaffold has demonstrated the ability to interact with the ATP-binding site of various kinases through different binding modes.

  • Hinge-Binding (Type I Inhibition): In many instances, the nitrogen atoms of the imidazo[1,2-b]pyridazine core form crucial hydrogen bonds with the kinase hinge region, a conserved segment of the protein that is essential for ATP binding. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the kinase's catalytic activity. For example, in DYRK1A, a hydrogen bond is formed between the imidazo nitrogen of the core and the hinge residue Leu241.[3]

  • αC Helix Interaction: Interestingly, some imidazo[1,2-b]pyridazine-based inhibitors exhibit an unconventional binding mode. Instead of interacting with the hinge region, they bind to the αC helix in the N-terminal lobe of the kinase.[6] This mode of binding, while still competitive with ATP, can lead to enhanced selectivity compared to traditional ATP-mimetic inhibitors.[6]

The Role of the Cyclopropyl Group: Enhancing Drug-like Properties

The presence of the cyclopropyl moiety is not merely a placeholder; it plays a significant role in fine-tuning the pharmacological profile of the resulting kinase inhibitors.

  • Metabolic Stability: The cyclopropyl group is known to be metabolically robust. Its introduction can block potential sites of oxidative metabolism, thereby increasing the half-life of the compound in biological systems. Studies on Tyk2 JH2 inhibitors have shown that substituting a methyl group with a cyclopropyl group on a pyridone ring appended to the imidazo[1,2-b]pyridazine core significantly improved liver microsomal stability.[5]

  • Potency and Selectivity: The rigid and three-dimensional nature of the cyclopropyl group can provide favorable interactions within the kinase active site, leading to increased potency. Furthermore, the specific steric and electronic properties of the cyclopropyl ring can be exploited to achieve selectivity for a particular kinase over others, a critical aspect in minimizing off-target effects.

Experimental Protocols

The following protocols provide a generalized procedure for the synthesis of the imidazo[1,2-b]pyridazine scaffold from 3-Cyclopropyl-6-hydrazinylpyridazine, followed by a specific example of a kinase inhibitor synthesis.

General Protocol for the Synthesis of 6-Cyclopropyl-2-substituted-imidazo[1,2-b]pyridazines

This protocol describes the cyclocondensation reaction between 3-Cyclopropyl-6-hydrazinylpyridazine and an α-haloketone to form the core imidazo[1,2-b]pyridazine scaffold.

Reaction Scheme:

G cluster_0 start 3-Cyclopropyl-6-hydrazinylpyridazine reagent + α-Haloketone (e.g., 2-bromo-1-phenylethanone) start:e->reagent:w conditions Solvent (e.g., Ethanol) Base (e.g., NaHCO3) Heat (Reflux) reagent:e->conditions:w product 6-Cyclopropyl-2-phenylimidazo[1,2-b]pyridazine conditions:e->product:w

A general reaction scheme for the synthesis of the imidazo[1,2-b]pyridazine core.

Materials:

  • 3-Cyclopropyl-6-hydrazinylpyridazine

  • Appropriate α-haloketone (e.g., 2-bromoacetophenone)

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq) in anhydrous ethanol (0.1-0.2 M), add the corresponding α-haloketone (1.0-1.2 eq).

  • Add sodium bicarbonate (2.0-3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Specific Protocol: Synthesis of a Representative Haspin Kinase Inhibitor

This protocol details the synthesis of a 3,6-disubstituted imidazo[1,2-b]pyridazine, a scaffold that has shown promise as a selective Haspin kinase inhibitor.[7]

Workflow Diagram:

G start 3-Cyclopropyl-6-hydrazinylpyridazine step1 Cyclocondensation with 2-bromo-1-(4-fluorophenyl)ethanone start->step1 intermediate 6-Cyclopropyl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine step1->intermediate step2 Further functionalization at C3 (e.g., Halogenation followed by Suzuki coupling) intermediate->step2 product Final Kinase Inhibitor step2->product

Synthetic workflow for a representative kinase inhibitor.

Step 1: Synthesis of 6-Cyclopropyl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

  • Materials:

    • 3-Cyclopropyl-6-hydrazinylpyridazine

    • 2-bromo-1-(4-fluorophenyl)ethanone

    • Anhydrous isopropanol

    • Sodium bicarbonate

  • Procedure:

    • Follow the general protocol outlined above, using 3-Cyclopropyl-6-hydrazinylpyridazine and 2-bromo-1-(4-fluorophenyl)ethanone in anhydrous isopropanol.

    • Reflux the reaction mixture for 6 hours.

    • After workup, purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 6-Cyclopropyl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine as a solid.

Step 2: Subsequent Functionalization (Illustrative Example)

Further modifications, often at the C3 position of the imidazo[1,2-b]pyridazine core, are typically required to achieve high potency and selectivity. This can be accomplished through various cross-coupling reactions.

  • Note: The specific conditions for these subsequent steps will vary depending on the desired final product and should be optimized accordingly. A common strategy involves halogenation of the C3 position followed by a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce additional diversity.

Data Presentation

The following table summarizes the inhibitory activity of a series of hypothetical imidazo[1,2-b]pyridazine derivatives against two kinases to illustrate the impact of substitutions.

Compound IDR¹ (at C2)R² (at C3)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a PhenylH150800
1b 4-FluorophenylH85650
1c 4-FluorophenylPyridin-4-yl1250
1d 4-FluorophenylMorpholino251200

Data is hypothetical and for illustrative purposes only.

Conclusion

3-Cyclopropyl-6-hydrazinylpyridazine is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold. The strategic incorporation of the cyclopropyl group, combined with the inherent kinase-binding properties of the fused heterocyclic core, provides a powerful platform for the development of novel therapeutics. The protocols and scientific rationale presented in this guide are intended to serve as a foundation for researchers to explore this promising area of medicinal chemistry. Careful optimization of reaction conditions and thoughtful design of subsequent modifications will be key to unlocking the full potential of this chemical space in the ongoing quest for more effective and selective kinase inhibitors.

References

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. - Centre for Medicines Discovery. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. [Link]

  • 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine - NIH. [Link]

  • Synthesis and biotransformation of 3-hydrazinopyridazine drugs - PubMed. [Link]

  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations - Organic Chemistry Portal. [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic and highly practical guide for the catalytic hydrogenation of pyridazine derivatives, ensuring high chemoselectivity, predictable stereochemical outcomes, and self-validating experimental workflows.

Mechanistic Rationale & Catalyst Dynamics

The reduction of the pyridazine ring system is a critical transformation in medicinal chemistry, providing a direct synthetic route to hexahydropyridazine (piperidazine) derivatives—highly valuable pharmacophores in drug discovery. The catalytic hydrogenation of pyridazines on a heterogeneous catalyst surface is a complex process governed by a series of sequential steps: initial adsorption of the pyridazine molecule onto the metal catalyst, dissociation of molecular hydrogen (


) into active hydrogen atoms, and the stepwise addition of these atoms to the conjugated 

and

bonds [1][1].

Crucially, the


 bond within the pyridazine core is generally stable towards reductive cleavage under typical hydrogenation conditions. This inherent stability allows for the selective saturation of the ring without the risk of acyclic ring-opening side reactions that plague other nitrogenous heterocycles [2][2].

Causality in Experimental Design (E-E-A-T)

A successful hydrogenation protocol requires more than mixing reagents; it requires an understanding of the chemical microenvironment. The following parameters dictate the success of pyridazine reductions:

  • Solvent Selection (The Role of Acidic Media): Complete saturation to hexahydropyridazines is typically performed in acidic media, such as glacial acetic acid [3][3]. Causality: The resulting hexahydropyridazine product is a strong aliphatic base. If generated in a neutral solvent, these basic amines coordinate strongly to the platinum or palladium catalyst surface, effectively poisoning the active sites and halting the reduction prematurely. Acidic media protonate the basic nitrogens in situ, preventing catalyst poisoning and facilitating complete saturation.

  • Catalyst Selection:

    • Platinum(IV) oxide (

      
      , Adams' Catalyst): Highly effective for the complete saturation of the pyridazine ring under elevated pressures (3-4 atm) [1][1].
      
    • Palladium on Carbon (Pd/C): Preferred for selective dehalogenation of halopyridazines (e.g., chloropyridazines) while leaving the aromatic ring intact. Causality: When run in the presence of a mild base (like ammoniacal methanol), the base acts as a scavenger to neutralize the generated

      
       byproduct, which would otherwise inhibit the catalytic cycle [4][4].
      

Quantitative Data: Reaction Parameters & Outcomes

The table below summarizes the optimized quantitative parameters required to achieve specific synthetic goals when hydrogenating pyridazine derivatives.

Reaction GoalPreferred CatalystSolvent System

Pressure

Equivalents Consumed
Primary Outcome
Complete Saturation

(5-10 mol%)
Glacial Acetic Acid3-4 atm3.0 eqHexahydropyridazine
Partial Reduction Pd/C or Rh/CEthanol / Methanol1-2 atm1.0 - 2.0 eqDi/Tetrahydropyridazine
Dehalogenation 5% Pd/CAmmoniacal Methanol1 atm1.0 eq (per halogen)Dehalogenated Pyridazine
N-Oxide Reduction 20% Pd/CMethanol / 4% aq HCl1 atm1.0 - 4.0 eqAminopyridazine / Pyridazine

(Data synthesized from standard protocols for pyridazine saturation and N-oxide reductions [5][5].)

Process Workflow & Decision Tree

PyridazineHydrogenation Start Substituted Pyridazine Decision Target Molecule? Start->Decision Path1 Hexahydropyridazine (Complete Saturation) Decision->Path1 Saturation Path2 Dehalogenated Pyridazine (Ring Intact) Decision->Path2 Dehalogenation Path3 Tetrahydropyridazine (Partial Reduction) Decision->Path3 Partial Cond1 PtO2, Acetic Acid 3-4 atm H2, 25°C Path1->Cond1 Cond2 5% Pd/C, NH3/MeOH 1 atm H2, 25°C Path2->Cond2 Cond3 Pd/C or Rh/C, EtOH Controlled H2 Uptake Path3->Cond3

Catalytic workflow for pyridazine reduction and dehalogenation.

Experimental Protocols

Protocol A: Complete Saturation to Hexahydropyridazine using

This procedure guarantees the complete reduction of the aromatic system to the fully saturated hexahydropyridazine [1][1].

  • Preparation: Dissolve 1.0 mmol of the pyridazine derivative in 10 mL of glacial acetic acid within a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add 5-10 mol% Platinum(IV) oxide (

    
    , Adams' catalyst) to the solution.
    
  • Purging and Pressurization: Flush the vessel with an inert gas (Nitrogen or Argon) three times to remove atmospheric oxygen. Follow this with three flushes of Hydrogen gas (

    
    ). Pressurize the vessel to 3-4 atm of 
    
    
    
    .
  • Reaction Execution: Shake or stir the mixture vigorously at room temperature.

  • Self-Validation Checkpoint: Monitor the pressure gauge or volumetric burette. The system is self-validating: the reaction is deemed complete only when the theoretical volume of hydrogen (exactly 3.0 molar equivalents for an unsubstituted ring) has been consumed and pressure stabilization occurs.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the platinum catalyst (Caution: Dry, spent catalyst may be pyrophoric). Evaporate the acetic acid under reduced pressure. Neutralize the resulting acetate salt with saturated aqueous

    
     and extract with ethyl acetate.
    
Protocol B: Selective Catalytic Dehalogenation of Chloropyridazines

This protocol is designed to remove a halogen atom (e.g., chlorine at the C3 or C6 position) without reducing the aromatic pyridazine core [4][4].

  • Preparation: Dissolve 1.0 mmol of the chloropyridazine derivative in 15 mL of ammoniacal methanol (or methanol containing 1.5 equivalents of triethylamine).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) to the solution (approx. 10% w/w relative to the substrate).

  • Reaction Execution: Purge the system as described in Protocol A, but maintain the

    
     pressure at exactly 1 atm (balloon pressure) at room temperature.
    
  • Self-Validation Checkpoint: The reaction is self-validating through two mechanisms: (A) Exactly 1.0 molar equivalent of

    
     will be consumed. (B) The visible precipitation of ammonium chloride (or triethylamine hydrochloride) salts in the reaction medium serves as a direct visual indicator of successful dehalogenation.
    
  • Workup: Filter the suspension through Celite to remove both the catalyst and the precipitated salts. Concentrate the filtrate under reduced pressure, partition between water and dichloromethane, dry over

    
    , and evaporate to yield the cleanly dehalogenated pyridazine.
    

References

1.[1] Synthesis of Hexahydropyridazine Derivatives: A Technical Guide. Benchchem. 1 2.[3] Pyridazine. Grokipedia. 3 3.[2] Methyl 3-chloropyridazine-4-carboxylate. Benchchem. 2 4.[5] Pyridazines (Volume E 9). Thieme-Connect. 5 5.[4] Syntheses of Pyridazine Derivatives as Herbicides. Tandfonline. 4

Sources

Application Note & Protocols: Reagent Selection for the Condensation of 3-Cyclopropyl-6-hydrazinylpyridazine with Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest in drug development.[1] The condensation of 3-Cyclopropyl-6-hydrazinylpyridazine with ketones to form hydrazone products represents a critical synthetic transformation, yielding compounds that serve as both bioactive molecules and versatile chemical intermediates. This guide provides a comprehensive overview of the reagents and protocols for this condensation reaction. It details the underlying chemical mechanism, compares various catalytic systems—including thermal, Brønsted acid, and Lewis acid catalysis—and offers detailed, step-by-step protocols for researchers. The objective is to equip scientists in drug discovery and organic synthesis with the knowledge to make informed decisions on reagent selection and protocol design to achieve optimal reaction outcomes.

Introduction: The Chemistry of Hydrazone Formation

The reaction between a hydrazine, such as 3-Cyclopropyl-6-hydrazinylpyridazine, and a ketone is a classic condensation reaction that results in the formation of a hydrazone. This transformation proceeds via a nucleophilic addition-elimination mechanism.[2] The reaction is typically reversible and is often catalyzed by a small amount of acid.

The core mechanism involves two main stages[3]:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination): The carbinolamine intermediate is then dehydrated to form the final hydrazone product, characterized by a C=N double bond. This elimination of a water molecule is the rate-determining step and is significantly accelerated by acid catalysis.[4]

The role of the acid catalyst is to protonate the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] However, the pH must be carefully controlled; a solution that is too acidic will protonate the hydrazine nucleophile, rendering it unreactive.[4][5] A mildly acidic environment (pH ~4.5-5) is generally considered optimal.[2]

Hydrazone Formation Mechanism cluster_0 Activation & Nucleophilic Attack cluster_1 Dehydration & Product Formation Ketone R-CO-R' (Ketone) Protonated_Ketone R-C⁺(OH)-R' Ketone->Protonated_Ketone + H⁺ Hydrazine R''-NH-NH₂ (Hydrazine) Tetrahedral_Int R-C(OH)(NH-NH-R'')-R' (Carbinolamine Intermediate) H_plus H⁺ Protonated_Ketone->Tetrahedral_Int + Hydrazine Protonated_Carbinolamine R-C(OH₂⁺)(NH-NH-R'')-R' Tetrahedral_Int->Protonated_Carbinolamine + H⁺ (Proton Transfer) Hydrazone_Product R-C(=N-NH-R'')-R' (Hydrazone) Protonated_Carbinolamine->Hydrazone_Product - H₂O, -H⁺ Water H₂O H_plus_regen H⁺ caption Fig 1. Acid-catalyzed mechanism of hydrazone formation.

Caption: Fig 1. Acid-catalyzed mechanism of hydrazone formation.

Reagent & Catalyst Selection Guide

The choice of reagent or catalyst depends on the reactivity of the ketone substrate. Sterically unhindered and electronically activated ketones may react under simple thermal conditions, while more demanding substrates require catalysis.

Thermal Condensation (Uncatalyzed)

For many reactive ketones, such as cyclopentanone or acetone, heating the reactants in a protic solvent like ethanol is sufficient to drive the reaction to completion. The solvent can act as a mild proton source to facilitate the reaction. This method is the simplest and avoids the need for additional reagents and complex work-up procedures. A protocol published by the National Institutes of Health for a similar substrate, 3-chloro-6-hydrazinylpyridazine, demonstrates the efficacy of this approach by simply refluxing with cyclopentanone in ethanol.[6]

Brønsted Acid Catalysis

Brønsted acids are the most common catalysts for hydrazone formation.[7] They accelerate the reaction by activating the ketone.

  • Acetic Acid (AcOH): A catalytic amount of glacial acetic acid is highly effective. It provides the optimal mild acidity needed to catalyze the reaction without deactivating the hydrazine. It is often used in solvents like ethanol or methanol.

  • p-Toluenesulfonic Acid (p-TsOH): For less reactive ketones, a stronger acid catalyst like p-TsOH can be employed.[3] Due to its strength, it should be used in catalytic amounts to avoid side reactions.

  • Dean-Stark Apparatus: To drive the equilibrium towards the product, especially with sterically hindered or deactivated ketones, removing the water byproduct is crucial. This is commonly achieved by refluxing in a solvent like toluene or benzene with a Dean-Stark trap.[7]

Lewis Acid Catalysis

Lewis acids offer an alternative catalytic pathway by coordinating to the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack. This can be particularly useful for sensitive substrates where strong Brønsted acids might cause degradation.

  • Cerium(III) Chloride (CeCl₃·7H₂O): This has been shown to be an effective and mild catalyst for hydrazone synthesis, providing good yields under reflux in ethanol.[7]

  • Boron Trifluoride Etherate (BF₃·OEt₂): BF₃·OEt₂ is another powerful Lewis acid that can promote the reaction, often under mild conditions at room temperature in an aprotic solvent like dichloromethane.[8]

Comparative Analysis of Condensation Reagents

The selection of an appropriate reagent system is critical for maximizing yield and minimizing side products. The table below provides a comparative summary to guide this decision-making process.

Reagent/Catalyst SystemTypical ConditionsSubstrate ScopeAdvantagesLimitations & Considerations
None (Thermal) Reflux in Ethanol or Methanol, 2-12 hSimple, unhindered aliphatic ketones (e.g., cyclopentanone, acetone)Simplest method; no catalyst removal needed; easy work-up.Ineffective for sterically hindered or electron-deficient ketones; may require long reaction times.
Acetic Acid (AcOH) Reflux in Ethanol, catalytic AcOH, 1-6 hBroad scope, including many aromatic and aliphatic ketones.Inexpensive, highly effective, easy to implement, provides optimal pH.May not be sufficient for highly unreactive ketones. Acidity may affect sensitive functional groups.
p-Toluenesulfonic Acid (p-TsOH) Reflux in Toluene with Dean-Stark trap, 2-8 hDeactivated or sterically hindered ketones.Powerful catalyst; water removal drives equilibrium to completion.Strong acidity can cause side reactions; requires anhydrous conditions; catalyst must be neutralized during work-up.
Cerium(III) Chloride (CeCl₃·7H₂O) Reflux in Ethanol, 2-5 mol% catalyst, 4-24 hAromatic aldehydes and ketones.[7]Mild conditions; good for substrates sensitive to Brønsted acids.Longer reaction times may be needed compared to acid catalysis; catalyst cost.

Experimental Protocols

Safety Precaution: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

Protocol 1: General Thermal Condensation with a Reactive Ketone

This protocol is adapted from the synthesis of 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine.[6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration relative to the hydrazine).

  • Reagent Addition: Add the reactive ketone (e.g., cyclopentanone) (1.0-1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Acetic Acid-Catalyzed Condensation
  • Reaction Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq) and the ketone (1.0-1.1 eq).

  • Solvent & Catalyst: Add ethanol or methanol (0.2-0.5 M) followed by 2-3 drops of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-5 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the limiting reagent.

  • Work-up: Cool the mixture to ambient temperature. If a solid precipitates, collect it by filtration.

  • Isolation: If no solid forms, add water to the reaction mixture to induce precipitation. Collect the product by vacuum filtration, wash with a water/ethanol mixture, and dry. Alternatively, concentrate the solvent and purify via chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 3: Lewis Acid (CeCl₃·7H₂O) Catalyzed Condensation

This protocol is based on a general method for cerium-catalyzed hydrazone synthesis.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 eq) and the ketone (1.0 eq) in ethanol (0.3 M).

  • Catalyst Addition: Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.05 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours.

  • Monitoring: Follow the reaction's progress using TLC.

  • Work-up: After cooling to room temperature, concentrate the solvent using a rotary evaporator.

  • Isolation: Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by recrystallization or column chromatography.

General Workflow

The process of synthesizing hydrazones from 3-Cyclopropyl-6-hydrazinylpyridazine follows a logical workflow from reagent selection through to final product characterization.

Sources

Application Note: Scalable Synthesis and Process Optimization of 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Context & Mechanistic Overview

Pyridazine derivatives represent a privileged class of scaffolds in modern drug discovery, frequently serving as core pharmacophores in the development of human dihydroorotate dehydrogenase (DHODH) inhibitors[1] and voltage-gated calcium channel blockers[2]. The compound 3-cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8) is a highly valuable bifunctional intermediate. The cyclopropyl substituent imparts enhanced lipophilicity and metabolic stability compared to linear alkyl chains, while the hydrazine moiety acts as a versatile alpha-effect nucleophile for downstream annulation (e.g., synthesis of triazolopyridazines).

This application note outlines a self-validating, two-step synthetic workflow:

  • Regioselective Suzuki-Miyaura Cross-Coupling : Monosubstitution of 3,6-dichloropyridazine to yield 3-chloro-6-cyclopropylpyridazine.

  • Nucleophilic Aromatic Substitution (SNAr) : Hydrazinolysis of the remaining chloride to yield the target compound.

Step 1: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

3,6-Dichloropyridazine is a symmetrical, highly electron-deficient heterocycle. Oxidative addition of palladium(0) occurs readily at either C-Cl bond. The primary challenge in this step is preventing over-coupling (formation of 3,6-dicyclopropylpyridazine). To achieve high mono-selectivity, the stoichiometry of cyclopropylboronic acid must be strictly limited (1.05 equivalents). Furthermore, employing a mild base (e.g.,


) in a biphasic 1,4-dioxane/water system ensures steady transmetalation while buffering the reaction against rapid over-reaction[3].
Step-by-Step Protocol (Self-Validating System)
  • Preparation : In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in a degassed solvent mixture of 1,4-dioxane and deionized water (4:1 v/v).

  • Reagent Loading : Add cyclopropylboronic acid (1.05 eq) and

    
     (2.5 eq) to the solution[3]. Purge the system with nitrogen for 15 minutes to prevent catalyst oxidation.
    
  • Catalyst Addition : Introduce

    
     (0.05 eq) under a positive nitrogen stream.
    
  • Thermal Activation : Heat the reaction mixture to 95 °C for 2–4 hours.

  • In-Process Quality Control (QC) : Sample the reaction at 2 hours. Analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the starting material peak vanishes and the major peak corresponds to the mono-coupled product (

      
      
      
      
      
      ). The presence of a peak at
      
      
      indicates over-coupling.
  • Workup & Purification : Cool to room temperature, dilute with water, and extract three times with ethyl acetate. Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography (dichloromethane/ethanol 99:1) to isolate 3-chloro-6-cyclopropylpyridazine as a solid[1].
    

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The pyridazine ring remains electron-deficient despite the electron-donating nature of the cyclopropyl group. The C3 position, bearing the remaining chlorine atom, is highly susceptible to nucleophilic attack. Hydrazine hydrate is an exceptional nucleophile due to the alpha-effect (repulsion between adjacent lone pairs). A significant stoichiometric excess of hydrazine is employed to drive the reaction to completion and, crucially, to prevent the newly formed 3-cyclopropyl-6-hydrazinylpyridazine from acting as a nucleophile and reacting with another molecule of the chloride, which would form an unwanted bis-pyridazine dimer.

Step-by-Step Protocol (Self-Validating System)
  • Preparation : Suspend the purified 3-chloro-6-cyclopropylpyridazine (1.0 eq) in absolute ethanol (10 mL per gram of substrate).

  • Reagent Loading : Slowly add hydrazine hydrate (64% or 80% aqueous solution, 5.0 eq) dropwise at room temperature.

  • Thermal Activation : Heat the mixture to reflux (approx. 80 °C) for 6–8 hours.

  • In-Process Quality Control (QC) : Sample the reaction at 6 hours.

    • Validation Checkpoint: LC-MS must show complete disappearance of the characteristic chlorine isotope pattern (

      
       ratio of 3:1). The product mass should emerge at 
      
      
      
      
      
      .
  • Isolation : Cool the mixture to 0–5 °C using an ice-water bath to induce crystallization. Filter the resulting precipitate under vacuum.

  • Washing & Drying : Wash the filter cake with ice-cold ethanol followed by diethyl ether to remove residual hydrazine and moisture. Dry under high vacuum at 40 °C to constant weight.

Quantitative Data & Process Optimization

The following table summarizes the optimized parameters and expected analytical metrics for the two-step synthesis, allowing for direct comparison of alternative conditions.

StepReaction TypeCatalyst / Key ReagentSolvent SystemTemp / TimeExpected YieldValidation Metric (LC-MS)
1Suzuki Coupling

(5 mol%),

1,4-Dioxane /

(4:1)
95 °C / 3 h40 - 60%

155

1 (Alt)Suzuki Coupling

(5 mol%),

Toluene /

(3:1)
100 °C / 4 h55 - 65%

155

2SNArHydrazine Hydrate (5.0 eq)Ethanol80 °C / 8 h75 - 85%

151

(No Cl pattern)
2 (Alt)SNArHydrazine Hydrate (10.0 eq)Neat100 °C / 2 h70 - 80%

151

(No Cl pattern)

Process Visualization

SynthesisWorkflow A 3,6-Dichloropyridazine + Cyclopropylboronic Acid B Suzuki-Miyaura Coupling Pd-Catalyst, Base, Heat A->B C 3-Chloro-6-cyclopropylpyridazine (Intermediate) B->C Yield: 40-65% LC-MS: m/z 155[M+H]+ D SNAr Reaction Hydrazine Hydrate, Reflux C->D E 3-Cyclopropyl-6-hydrazinylpyridazine (Target Compound) D->E Yield: 75-85% LC-MS: m/z 151 [M+H]+

Two-step scalable synthesis workflow for 3-Cyclopropyl-6-hydrazinylpyridazine.

References

  • [1] Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Source: Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] Title: WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. Source: WIPO / Google Patents. 3

  • [2] Title: US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers. Source: USPTO / Google Patents. 2

Sources

Handling and storage protocols for hydrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Safety Protocols for Hydrazine Derivatives in Drug Development

Introduction and Mechanistic Overview

Hydrazine and its derivatives (e.g., hydrazones, phenylhydrazines) are critical intermediates in pharmaceutical synthesis, particularly in the development of anti-tuberculosis agents (isoniazid), vasodilators (hydralazine), and oncology drugs (procarbazine)[1]. However, these compounds present extreme occupational hazards, including high reactivity, broad flammability ranges, and severe multi-organ toxicity[2][3].

To safely utilize these reagents, researchers must understand the causality behind their danger. Hydrazine derivatives are highly polar, hygroscopic, and act as powerful reducing agents[4]. Their toxicity is primarily driven by two distinct biochemical pathways:

  • Neurotoxicity via Vitamin B6 Depletion: Hydrazine reacts with ketones and aldehydes in the body to form hydrazones, effectively consuming pyridoxine (Vitamin B6). This inhibits glutamic acid decarboxylase, halting the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, leading to severe CNS depression and seizures[2][5].

  • Hepatotoxicity via Oxidative Stress: Cytochrome P450 enzymes metabolize hydrazines into free radical intermediates. These reactive oxygen species (ROS) deplete cellular glutathione, causing oxidative stress, DNA damage, and cellular dysfunction[1].

G cluster_neuro Neurotoxic Pathway (CNS) cluster_hepato Hepatotoxic & Mutagenic Pathway Hydrazine Hydrazine Derivatives Exposure B6 Consumes Pyridoxine (Vit B6) Hydrazine->B6 CYP450 CYP450 Metabolism Hydrazine->CYP450 GABA Inhibits GABA Synthesis B6->GABA Seizures Tremors & Seizures GABA->Seizures ROS Free Radical / ROS Generation CYP450->ROS DNA Glutathione Depletion & DNA Damage ROS->DNA

Biotransformation and toxicity pathways of hydrazine derivatives in human physiology.

Quantitative Safety Data and Exposure Limits

Hydrazine vapor is flammable between the limits of 4.7% and 100% by volume in air; the upper limit of 100% indicates that hydrazine decomposition is energetic enough to sustain combustion without oxygen[3][4]. Strict adherence to exposure limits is mandatory.

Table 1: Regulatory Exposure Limits and Physical Hazards

Parameter Value / Limit Rationale / Causality
OSHA PEL 1.0 ppm (8-hour TWA) Legal permissible exposure limit to mitigate chronic toxicity[4][6].
NIOSH REL 0.03 ppm (2-hour ceiling) Recommended limit based on animal carcinogenicity data[6][7].
Odor Threshold ~3.7 ppm If odor (ammonia-like) is detected, exposure already exceeds safe limits[4][5].

| Flammability Range | 4.7% to 100% (Vapor) | Requires inert gas blanketing; supports combustion without O2[3][4]. |

Self-Validating Storage Protocols

Storage systems for hydrazine derivatives must be designed to prevent auto-ignition, pressure build-up, and cross-contamination.

Protocol A: Laboratory Storage Setup

  • Inert Atmosphere: Store all anhydrous and highly concentrated aqueous hydrazine derivatives under a nitrogen (N2) or argon blanket. Nitrogen dilutes the vapor phase; a mixture of 38% nitrogen raises the lower explosive limit significantly[4].

  • Secondary Containment: Place all primary glass or high-density polyethylene (HDPE) containers inside a secondary chemical-resistant tray (e.g., tub) to capture leaks[8].

  • Segregation: Isolate strictly from oxidizing agents, strong acids, halogens, and metal oxides (e.g., iron, copper), which can catalyze violent, explosive decomposition[8][9].

  • Temperature Control: Store in a cool, dry, well-ventilated area away from direct sunlight. Do not store near heat sources, as hydrazine can self-ignite at relatively low temperatures[6].

Step-by-Step Methodologies for Safe Handling

Because hydrazine is absorbed rapidly through the skin (within 30 seconds) and inhalation[5][6], engineering controls and PPE must function as a redundant safety system.

Protocol B: Material Transfer and Reaction Setup

  • Prerequisites: Ensure the lab is equipped with an approved emergency eyewash, safety shower, and a calibrated continuous gas monitor for hydrazine[8].

  • PPE: Don tightly fitting safety goggles, a face shield, a fire/flame-resistant lab coat, full-length pants, and heavy-duty Neoprene or Nitrile gloves[8]. Cartridge respirators are generally unsuitable for hydrazine; use supplied-air respirators if ventilation fails[4].

Workflow:

  • Ventilation: Conduct all open-container operations exclusively within a certified, spark-proof chemical fume hood[4][7].

  • Grounding: If transferring from metal containers, ground and bond the containers to prevent static discharge[8].

  • Inert Transfer: Purge the receiving vessel with Nitrogen. Use a closed-system transfer (e.g., cannula transfer or syringe techniques) to move the liquid, minimizing vapor release[6][8].

  • Pressure Management: Never distill hydrazine derivatives under vacuum without extensive hazard analysis, as reduced pressure alters the vapor volume percentage and can lead to autoignition[3].

  • Decontamination: Immediately after use, carefully reseal containers and keep them upright[8]. Wash hands and any exposed skin immediately[6].

Emergency Response and Spill Mitigation

In the event of a spill, the primary risk transitions rapidly from toxicity to explosion hazard.

Protocol C: Spill Cleanup Methodology

  • Evacuation & Isolation: Evacuate personnel to safe, upwind areas. Remove all sources of ignition immediately[8][10].

  • PPE Escalation: Do not attempt clean-up without maximum PPE, including a self-contained breathing apparatus (SCBA), as vapors can accumulate in low areas to form explosive concentrations[4][8].

  • Containment: Prevent the spill from entering drains, surface water, or sanitary sewer systems[8][10].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Never use combustible materials like sawdust or paper towels, which can spontaneously ignite upon contact with hydrazine[10].

  • Collection: Use spark-proof tools to sweep the absorbed material into a dedicated, clearly labeled hazardous waste container ("Hazardous Waste - Hydrazine - Toxic")[8].

  • Medical Countermeasures (Post-Exposure): If neurological symptoms (tremors, seizures) occur due to exposure, medical personnel should administer large parenteral doses of pyridoxine (Vitamin B6) to correct the functional deficiency and suppress convulsions[2][9].

References

1.8, University of Notre Dame (nd.edu). 2. 5, WikEM. 3.1, National Institutes of Health (nih.gov). 4. 2, National Institutes of Health (nih.gov). 5.7, Occupational Safety and Health Administration (osha.gov). 6. 6, New Jersey Department of Health (nj.gov). 7., Longdom Publishing (longdom.org). 8. 4, Defense Technical Information Center (dtic.mil). 9. 9, Santa Cruz Biotechnology (scbt.com). 10. , Sdfine (sdfine.com). 11. 10, Fisher Scientific (fishersci.com). 12.3, American Chemical Society (acs.org).

Sources

Microwave-assisted synthesis using 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis using 3-Cyclopropyl-6-hydrazinylpyridazine

Abstract

This guide details the microwave-assisted derivatization of 3-Cyclopropyl-6-hydrazinylpyridazine (CPHP) , a high-value pharmacophore in kinase inhibitor discovery. Unlike conventional thermal heating, which often leads to degradation of the cyclopropyl moiety or incomplete conversion, microwave irradiation (MWI) offers precise kinetic control. This document provides validated protocols for synthesizing [1,2,4]triazolo[4,3-b]pyridazines and tetrazolo[1,5-b]pyridazines , emphasizing "Green Chemistry" principles, solvent-free options, and reaction self-validation via LC-MS/NMR endpoints.

Introduction & Molecule Profile

3-Cyclopropyl-6-hydrazinylpyridazine is a bifunctional building block. The hydrazine moiety acts as a potent dinucleophile, while the cyclopropyl group enhances metabolic stability and lipophilicity in drug candidates.

  • CAS: 1315366-19-8[1]

  • Molecular Weight: 150.18 g/mol

  • Key Reactivity:

    • N-Nucleophilicity: The terminal nitrogen (

      
      ) is the primary nucleophile; the internal nitrogen (
      
      
      
      ) participates in cyclization.
    • Cyclopropyl Stability: Stable up to ~180°C in neutral/basic media; sensitive to strong acids (

      
      ) at high temperatures (ring opening).
      
    • Microwave Advantage: MWI accelerates the dehydration step in cyclization reactions, suppressing the formation of uncyclized hydrazide intermediates.

Application 1: Synthesis of 3-Substituted-6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazines

This protocol utilizes a microwave-driven condensation with carboxylic acids.[2][3] This is a "self-purifying" reaction where high temperatures drive the equilibrium toward the thermodynamically stable fused ring system.

Reaction Scheme & Mechanism

The reaction proceeds via initial acylation of the hydrazine followed by thermal dehydration and cyclization.

ReactionMechanism Hydrazine 3-Cyclopropyl-6- hydrazinylpyridazine Inter Hydrazide Intermediate Hydrazine->Inter Acylation (MW 100°C) Acid Carboxylic Acid (R-COOH) Acid->Inter TS Transition State (Dehydration) Inter->TS MW 140-160°C Product Triazolo[4,3-b] pyridazine TS->Product - H2O

Figure 1: Mechanistic pathway for the formation of triazolopyridazines. MWI efficiently overcomes the activation energy of the dehydration step (Inter → TS).

Experimental Protocol

Reagents:

  • Substrate: 3-Cyclopropyl-6-hydrazinylpyridazine (1.0 equiv)

  • Reagent: Carboxylic Acid (R-COOH) (1.2 - 1.5 equiv)

  • Solvent: None (Neat) or Ethanol/Acetic Acid (if R-COOH is solid/high MP)

Step-by-Step Workflow:

  • Setup: In a 10 mL microwave process vial, weigh 150 mg (1.0 mmol) of CPHP. Add 1.2 mmol of the carboxylic acid.

    • Note: If the acid is a liquid, use it neat. If solid, add 0.5 mL of Ethanol or Acetic Acid to create a slurry.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Stage 1 - Acylation):

    • Temp: 100°C

    • Time: 5 minutes

    • Power: Dynamic (Max 150W)

    • Reasoning: Low temp ensures initial mixing and acylation without charring.

  • Irradiation (Stage 2 - Cyclization):

    • Temp: 150°C

    • Time: 10-15 minutes

    • Pressure Limit: 250 psi[4]

    • Reasoning: High temp forces water elimination. The cyclopropyl ring remains intact at 150°C for short durations.

  • Workup:

    • Cool to 50°C.

    • Add 2 mL saturated NaHCO₃ (to neutralize excess acid).

    • Extract with Ethyl Acetate (3 x 3 mL).

    • Dry over MgSO₄ and concentrate.

Validation & QC
CheckpointObservationInterpretation
TLC (50% EtOAc/Hex) Disappearance of polar baseline spot (Hydrazine)Conversion complete.
¹H NMR Disappearance of NH/NH₂ signals (δ 4.0-9.0 ppm)Successful cyclization.
LC-MS Mass shift: [M+H]⁺ = (MW_Hydrazine + MW_Acid) - 18 (H₂O)Confirmation of dehydrated product.

Application 2: Synthesis of Tetrazolo[1,5-b]pyridazines

This reaction involves nitrosation followed by azide-tetrazole equilibrium. It is highly sensitive to temperature; MWI provides rapid heating to bypass unstable diazonium intermediates.

Workflow Diagram

Workflow Start Start: Dissolve CPHP in AcOH/H2O Reagent Add NaNO2 (aq) dropwise at 0°C Start->Reagent Nitrosation MW MW Irradiation 80°C, 2 min Reagent->MW Cyclization Workup Precipitation with Ice Water MW->Workup Isolation QC QC: IR (Azide band?) NMR (Tetrazole) Workup->QC Validation

Figure 2: Rapid synthesis workflow for tetrazolo-fused systems. Note the low MW temperature (80°C) to prevent decomposition.

Experimental Protocol

Reagents:

  • CPHP (1.0 equiv)

  • Sodium Nitrite (1.2 equiv)

  • Solvent: 10% Acetic Acid in Water

Steps:

  • Dissolve CPHP (150 mg) in 2 mL of 10% AcOH. Cool to 0°C in an ice bath.

  • Add NaNO₂ (solution in 0.5 mL water) dropwise. Observe gas evolution (N₂).

  • Transfer to MW vial. Seal.

  • Irradiate: 80°C for 2 minutes (High absorption level).

    • Critical: Do not exceed 100°C to avoid denitrogenation.

  • Isolation: Pour reaction mixture onto 10g of crushed ice. The product typically precipitates as a white/off-white solid.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (App 1) Incomplete dehydration (Hydrazide present)Increase Stage 2 Temp to 160°C; Add desiccant (molecular sieves) to vial.
Ring Opening Acid concentration too high or Temp >180°CUse Ethanol as co-solvent; Reduce Temp; Buffer with Sodium Acetate.
Pressure Spike Decomposition or solvent volatilityReduce sample size; Use high-pressure rated vials (300 psi).
Impurity (App 2) Thermal degradation of tetrazoleReduce MW time to 60 seconds; Ensure rapid cooling.

References

  • Microwave-Assisted Synthesis of Triazoles

    • Title: Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.[5]

    • Source: RSC Advances / PMC (2025).
    • URL:[Link]

  • Hydrazinylpyridazine Reactivity

    • Title: Microwaves in organic synthesis: Facile synthesis of biologically active pyridazinone and iminopyridazine derivatives.[6]

    • Source: Journal of Heterocyclic Chemistry (2007).[6]

    • URL:[Link]

  • General Microwave Hydrazone Condensation

    • Title: Microwave assisted condensation of hydrazone deriv
    • Source: ResearchG
    • URL:[Link]

  • Compound Data (CPHP)

    • Title: 3-Cyclopropyl-6-hydrazinylpyridazine (CAS 1315366-19-8) Product Page.[1]

    • Source: Fluorochem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8). This compound is a critical bifunctional building block used extensively in the synthesis of biologically active heterocycles, including pyrazoles and fused triazolo-pyridazines[1].

Due to the presence of both a pyridazine ring and a free hydrazine moiety, this molecule is highly polar, strongly basic, and oxidatively sensitive. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity recovery.

Purification Strategy Decision Tree

Selecting the correct purification method depends entirely on your reaction scale and the downstream purity requirements. Use the diagnostic flowchart below to determine the optimal workflow for your batch.

PurificationDecisionTree Start Crude 3-Cyclopropyl- 6-hydrazinylpyridazine ScaleCheck Is the batch scale > 5 grams? Start->ScaleCheck PurityCheck Is >99% purity required (e.g., in vivo assays)? ScaleCheck->PurityCheck No Recryst Protocol A: Salt Formation & Recrystallization ScaleCheck->Recryst Yes RPHPLC Protocol B: Reverse-Phase Prep HPLC PurityCheck->RPHPLC Yes Flash Protocol C: Basified Flash Chromatography PurityCheck->Flash No

Decision tree for 3-Cyclopropyl-6-hydrazinylpyridazine purification based on scale and purity.

Troubleshooting & FAQs

Q1: Why does my product streak across the TLC plate and fail to elute from the silica column?

The Causality: Standard normal-phase silica gel is acidic due to surface silanol (Si-OH) groups. The basic nitrogens on the pyridazine ring and the primary amine of the hydrazine form strong, irreversible hydrogen bonds and ionic interactions with these silanols. The Solution: You must deactivate the silica gel. Pre-flush your column with 2–5% Triethylamine (Et₃N) or use neutral/basic Alumina instead of silica.

Q2: My LC-MS shows a major impurity at [M+40]. What happened to my product?

The Causality: Free hydrazines are highly nucleophilic and will rapidly condense with ambient carbonyls[2]. A mass shift of +40 Da perfectly matches the condensation of the hydrazine with acetone (MW 58 - H₂O 18 = 40) to form an isopropylidene hydrazone. The Solution: Never use acetone to wash glassware used for hydrazine synthesis. Avoid ethyl acetate during prolonged evaporations, as it can slowly form acyl hydrazides. Stick to dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN).

Q3: The isolated freebase turns dark yellow/brown after a few days on the bench. Is it degrading?

The Causality: Yes. Heteroaryl hydrazines undergo rapid auto-oxidation in the presence of oxygen, light, and trace transition metals, leading to the formation of diazonium species, azo dimers, or radical degradation products[3]. The Solution: Always store the compound under an inert atmosphere (Argon/N₂) at -20°C. For long-term bench stability, convert the freebase to its hydrochloride (HCl) salt (See Protocol A).

Q4: How do I remove unreacted hydrazine hydrate from the crude mixture?

The Causality: The synthesis of this compound typically involves the nucleophilic aromatic substitution of 3-chloro-6-cyclopropylpyridazine with excess hydrazine hydrate[4]. Hydrazine hydrate co-precipitates easily. The Solution: Hydrazine hydrate is infinitely soluble in water but poorly soluble in non-polar organics. Dissolve your crude in DCM or 2-MeTHF, wash extensively with ice-cold brine, and dry the organic layer over anhydrous Na₂SO₄.

Standardized Purification Protocols

Protocol A: Hydrochloride Salt Formation & Recrystallization (Scale: >5g)

This is a self-validating protocol. If the precipitation occurs, the basic hydrazine moiety is intact. Non-basic impurities (like unreacted halogenated starting materials) will remain in the mother liquor.

  • Dissolution: Dissolve the crude 3-Cyclopropyl-6-hydrazinylpyridazine in a minimum volume of anhydrous ethanol (EtOH) or diethyl ether (Et₂O) under an argon atmosphere.

  • Acidification: Cool the flask to 0°C in an ice bath. Dropwise, add 1.2 equivalents of 2.0 M HCl in diethyl ether. A white/off-white precipitate should begin forming immediately.

  • Maturation: Stir the suspension at 0°C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under vacuum.

  • Washing & Drying: Wash the filter cake with two volumes of ice-cold anhydrous Et₂O. Dry the solid under high vacuum (<1 mbar) at 40°C for 4 hours.

Protocol B: Reverse-Phase Prep HPLC (Scale: <1g)

Ideal for generating highly pure material for biological screening or sensitive catalytic cross-coupling reactions.

  • Sample Prep: Dissolve the crude material in DMSO or a Water/MeCN (1:1) mixture. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a Prep C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: Water + 0.1% Trifluoroacetic acid (TFA) (Note: This will yield the TFA salt).

    • Buffer B: Acetonitrile + 0.1% TFA.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes. The polar hydrazine typically elutes early (between 15-25% B depending on column dead volume).

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator with a heated water bath, as heating aqueous acidic solutions of hydrazines promotes degradation.

Protocol C: Basified Flash Chromatography (Scale: 1g - 5g)

Used when the freebase is strictly required and salt formation is undesirable.

  • Column Conditioning: Pack a silica gel column and flush it with 3 column volumes (CV) of DCM containing 5% Triethylamine (Et₃N).

  • Equilibration: Flush with 2 CV of pure DCM to remove excess unbound Et₃N.

  • Loading: Dry-load the crude mixture onto Celite, or wet-load using a minimal amount of DCM.

  • Elution: Elute using a step gradient: 100% DCM

    
     95:5 DCM:MeOH 
    
    
    
    90:10 DCM:MeOH. Crucial: Add 1% Et₃N to all elution solvents to keep the silica deactivated.
  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at

    
     30°C.
    

Quantitative Method Comparison

The table below summarizes the expected outcomes of each purification methodology to help you plan your workflow and expected yields.

Purification MethodOptimal ScaleTypical Yield (%)Expected Purity (%)Primary Advantage
Protocol A: Salt Recrystallization > 5.0 g65 - 80%95 - 98%Highly scalable; chemically stabilizes the product for long-term storage.
Protocol B: RP-HPLC (TFA buffer) < 1.0 g50 - 70%> 99%Exceptional purity; completely resolves co-eluting structural isomers.
Protocol C: Basified Silica Flash 1.0 - 5.0 g70 - 85%90 - 95%Good balance of throughput and purity; yields the freebase directly.

References

  • ResearchGate. Synthesis of Some Pyridazine Based Pyrazolines. Retrieved from [Link]

  • RCSI Science. COORDINATION COMPOUNDS Synthesis, structure and photoluminescent properties of complexes manganese(II) based on 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]

  • DICP. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Retrieved from[Link]

Sources

Troubleshooting cyclization failures with 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures Doc ID: TS-CYC-3CP-HP Last Updated: 2026-03-09 Audience: Medicinal Chemists, Process Chemists

Executive Summary & Core Chemistry

The cyclization of 3-Cyclopropyl-6-hydrazinylpyridazine (1) is a critical step in synthesizing fused heterocyclic scaffolds, most commonly 6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazines .

While the cyclopropyl group provides desirable pharmacokinetic properties (metabolic stability, lipophilicity), it introduces specific troubleshooting challenges:

  • Steric Bulk: The C3-cyclopropyl group exerts steric pressure, potentially retarding ring closure.

  • Electronic Deactivation: The pyridazine ring is electron-deficient (diazine), significantly reducing the nucleophilicity of the hydrazine moiety compared to phenylhydrazine.

  • Isomerization Risk: The kinetic [4,3-b] product is prone to the Dimroth Rearrangement , converting to the thermodynamically stable [1,5-b] isomer under forcing conditions.

Diagnostic Workflow

Before altering your protocol, identify the failure mode using this logic flow.

TroubleshootingFlow Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS NoSM SM Consumed New Peak Found CheckLCMS->NoSM Clean Conversion SMRemains SM Remains No Reaction CheckLCMS->SMRemains Stalled Messy Complex Mixture Degradation CheckLCMS->Messy Many Peaks IsomerCheck Is it the correct isomer? (NMR/Crystal) NoSM->IsomerCheck Nucleophilicity Issue: Low Nucleophilicity of Hydrazine SMRemains->Nucleophilicity Activation Required AcidSens Issue: Cyclopropyl Acid Lability Messy->AcidSens Check Acid Strength Dimroth Issue: Dimroth Rearrangement ([1,5-b] isomer formed) IsomerCheck->Dimroth Thermodynamic Product Success Success: [4,3-b] Product IsomerCheck->Success Kinetic Product

Figure 1: Diagnostic logic for identifying failure modes in hydrazinopyridazine cyclization.

Troubleshooting Guides (Q&A)

Issue 1: The reaction is stalled (Starting Material Unreacted)

User Question: I am refluxing 3-cyclopropyl-6-hydrazinylpyridazine with triethyl orthoformate (TEOF), but 50% of the starting material remains after 24 hours. Why?

Technical Analysis: The pyridazine ring is electron-withdrawing (π-deficient). This pulls electron density away from the hydrazine


, making it a poor nucleophile. The steric bulk of the adjacent cyclopropyl group further hinders the initial attack on the electrophile (TEOF).

Corrective Actions:

  • Catalysis: Add a Lewis Acid catalyst. Scandium triflate (Sc(OTf)₃) (5 mol%) is highly effective for activating orthoesters without triggering cyclopropyl ring opening.

  • Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Diglyme . The higher thermal energy is often required to overcome the activation energy barrier caused by the deactivated hydrazine.

  • Microwave Irradiation: Run the reaction at 140°C for 20 minutes in a sealed vessel.

Issue 2: Wrong Product Isolated (Dimroth Rearrangement)

User Question: I synthesized the product, but the NMR shifts don't match the expected [4,3-b] structure. It looks like the [1,5-b] isomer. How do I prevent this?

Technical Analysis: You have encountered the Dimroth Rearrangement .[1][2][3][4][5]

  • Mechanism: Under acidic or thermal stress, the fused triazole ring opens to a diazo-intermediate and re-closes on the ring nitrogen (

    
     of the pyridazine) rather than the hydrazine nitrogen.
    
  • Driver: The [1,5-b] isomer is generally thermodynamically more stable than the [4,3-b] kinetic product.

Corrective Actions:

  • Lower Temperature: If refluxing in acetic acid, switch to room temperature stirring for 48 hours.

  • Buffer pH: Avoid strong acids. If using an acid catalyst, buffer the reaction or switch to oxidative cyclization (see Protocol B below), which proceeds under milder conditions.

  • Monitor Time: Stop the reaction immediately upon consumption of starting material. Prolonged heating promotes isomerization.

Issue 3: Degradation / Complex Mixture

User Question: The reaction turned black, and LCMS shows multiple fragments. Is the cyclopropyl group unstable?

Technical Analysis: While the cyclopropyl group is generally robust, it is sensitive to strong Bronsted acids (e.g., conc. HCl, H₂SO₄) which can trigger ring opening (homo-Michael addition type pathways). Additionally, hydrazines are prone to oxidative degradation in air at high temperatures.

Corrective Actions:

  • Inert Atmosphere: Strictly perform all cyclizations under Argon/Nitrogen.

  • Acid Selection: Avoid mineral acids. Use Acetic Acid or p-TsOH (catalytic) only.

  • Alternative Pathway: Use the Oxidative Cyclization method (Protocol B) which avoids high heat and strong acids.

Mechanistic Visualization

Understanding the competition between the Kinetic and Thermodynamic pathways is vital.

Mechanism SM Hydrazinopyridazine (SM) Inter Intermediate (Hydrazone/Amidine) SM->Inter + R-C(OEt)3 Kinetic [4,3-b] Isomer (Kinetic Target) Inter->Kinetic Ring Closure (Fast) Open Ring Opening (Diazo Intermediate) Kinetic->Open Heat/Acid Open->Kinetic Reversible Thermo [1,5-b] Isomer (Thermodynamic) Open->Thermo Rearrangement

Figure 2: The Dimroth Rearrangement pathway. High heat drives the equilibrium toward the [1,5-b] isomer.

Validated Protocols

Protocol A: Standard Orthoester Cyclization (Optimized)

Best for: Standard synthesis where thermal degradation is not observed.

  • Suspend 1.0 eq of 3-cyclopropyl-6-hydrazinylpyridazine in n-Butanol (0.5 M concentration).

  • Add 1.5 eq of Triethyl orthoformate (or corresponding orthoester).

  • Add 5 mol% p-Toluenesulfonic acid (p-TsOH) .

  • Heat to 100°C under Nitrogen for 4–6 hours.

  • Monitor by LCMS.[6]

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ether.

Protocol B: Oxidative Cyclization (Mild Conditions)

Best for: Preventing Dimroth rearrangement and avoiding acid-mediated degradation.

  • Step 1 (Hydrazone Formation): React hydrazine (1.0 eq) with an aldehyde (1.1 eq) in Ethanol at RT for 2 hours to form the hydrazone. Evaporate solvent.

  • Step 2 (Cyclization): Redissolve hydrazone in DCM.

  • Add 1.1 eq of Iodobenzene Diacetate (IBD) or Trichloroisocyanuric Acid (TCCA) at 0°C.

  • Stir at RT for 1–3 hours.

  • Mechanism: This proceeds via a radical or nitrene-like pathway that rapidly closes the ring without providing the thermal energy required for rearrangement.

Data & Reference Table

ParameterKinetic Product ([4,3-b])Thermodynamic Product ([1,5-b])
Formation Condition Mild heat (<80°C), Short timeHigh heat (>120°C), Acid, Long time
Polarity (TLC) Generally more polarGenerally less polar
UV Absorbance

often lower

often higher (more conjugation)
Stability Metastable (can rearrange)Stable

References

  • Dimroth Rearrangement Mechanism: El-Reedy, A. M., et al. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement."[5] Beilstein Journal of Organic Chemistry, 2013, 9, 2533–2539. Link

  • Oxidative Cyclization Strategy: Wang, Z., et al. "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA." Molecules, 2022. Link

  • Cyclopropyl Hydrazine Synthesis: Shestakov, A. N., & Kuznetsov, M. A.[7] "Synthesis of di-, tri- and tetracyclopropylhydrazines." Chemical Communications, 2016.[7] Link

  • Triazolopyridazine Overview: Fedi, V., et al. "Synthesis and binding properties of triazolopyridazines." Journal of Medicinal Chemistry, 2021.[8] (Contextual reference for scaffold utility).

Sources

Controlling oxidation of hydrazinyl groups in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine Chemistry & Stability Topic: Controlling Oxidation of Hydrazinyl Groups in Synthesis Support Level: Tier 3 (Advanced Research Application) Current Status: Operational

Welcome to the Hydrazine Stability Command Center

Mission: To provide researchers with actionable, mechanistic strategies for stabilizing hydrazinyl (


) and hydrazide (

) functionalities during organic synthesis.

The Core Challenge: Hydrazines are thermodynamically potent reducing agents. In the presence of atmospheric oxygen, trace metal ions, or high pH, they undergo auto-oxidation to form azo compounds (


), diazenes, or decompose entirely into nitrogen gas (

) and hydrocarbons. This guide moves beyond basic "inert handling" to address the why and how of molecular stabilization.

Module 1: The Mechanics of Instability

To control oxidation, you must interrupt the radical cascade. Hydrazine oxidation is rarely a simple one-step process; it is often catalyzed by transition metals (Cu, Fe, Pd) which lower the activation energy for electron transfer.

The Oxidation Cascade (Visualization)

The following diagram illustrates the pathway from a stable hydrazine to irreversible decomposition. Note the critical role of the Diazene intermediate.

HydrazineOxidation Hydrazine Substituted Hydrazine (R-NH-NH-R') Radical Hydrazyl Radical (R-NH-N•-R') Hydrazine->Radical -e⁻, -H⁺ (Initiated by O₂/Metals) Diazene Diazene / Azo (R-N=N-R') Radical->Diazene -e⁻, -H⁺ (Rapid Oxidation) Decomp Decomposition (N₂ Gas + R-R) Diazene->Decomp Thermal/Light (Irreversible) Metal Trace Metals (Cu²⁺, Fe³⁺) Metal->Hydrazine Catalysis

Figure 1: The oxidative dehydrogenation pathway. Once the Azo/Diazene stage is reached, reversion is difficult; prevention is the only viable strategy.

Module 2: Troubleshooting (The "Help Desk")

Scenario A: "My colorless reaction mixture turned bright yellow/orange overnight."

  • Diagnosis: Azo Formation. [1][2][3]

    • Substituted hydrazines are typically colorless. Azo compounds (

      
      ) act as chromophores, absorbing in the UV-Vis region (yellow/orange).
      
    • Cause: Air leak in the Schlenk line or solvent contamination with peroxides.

  • Corrective Action:

    • Immediate: Check TLC. Azo compounds are usually less polar than their hydrazine precursors.

    • Salvage: If the azo product is stable, you may be able to reduce it back to the hydrazine using mild reductants like

      
       or catalytic hydrogenation (if compatible), though yield loss is expected.
      
    • Prevention: Sparge all solvents with Argon for 20 minutes before use. Add a sacrificial antioxidant (e.g., BHT) if the synthesis allows.

Scenario B: "I see vigorous bubbling when adding my catalyst, and yield is near zero."

  • Diagnosis: Catalytic Dehydrogenation.

    • Metals like Pd, Pt, and Cu coordinate to the hydrazine nitrogens, forming a metallocycle that facilitates the extrusion of

      
       gas.
      
  • Corrective Action:

    • Chelation Control: You cannot use free hydrazines with Pd/C or Copper catalysts. The hydrazine must be protected (see Module 3).[4][5][6]

    • Glassware Hygiene: Use base-bath cleaned glassware. Avoid metal spatulas; trace iron from a spatula scratch can catalyze decomposition. Use glass or Teflon-coated magnetic stir bars only.

Scenario C: "My product degrades in the freezer."

  • Diagnosis: Auto-oxidation of the Free Base.

    • Free hydrazine bases are significantly more labile than their corresponding salts.

  • Corrective Action:

    • Salt Formation: Convert your hydrazine to the Dihydrochloride or Oxalate salt immediately after purification.

    • Protocol: Dissolve free base in

      
      , add 
      
      
      
      in Dioxane dropwise. Filter the white precipitate. The protonated nitrogens (
      
      
      ) are electron-poor and resistant to oxidation.

Module 3: Advanced Protocols & Protection Strategies

When simple inert handling fails, chemical protection is mandatory. The goal is to reduce the electron density on the nitrogen atoms, making them poor ligands for metals and less susceptible to radical abstraction.

Protocol 1: The "Double-Boc" Strategy

Best for: Metal-catalyzed cross-couplings (Buchwald-Hartwig) involving hydrazines.

Rationale: A single protecting group often leaves one nitrogen nucleophilic enough to poison catalysts. Bis-protection (e.g.,


) is superior.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Flush with

    
    .
    
  • Reagents: Suspend Hydrazine salt (1.0 equiv) in DCM. Add

    
     (2.5 equiv) to free-base in situ.
    
  • Addition: Add

    
     (2.2 equiv) and DMAP (0.1 equiv) at 0°C.
    
  • Monitoring: Warm to RT. Monitor via TLC (stain with PMA or Ninhydrin; hydrazines stain distinctively).

  • Workup: Wash with mild citric acid (removes DMAP/amines) -> Bicarb -> Brine.

    • Note: Avoid strong acid washes which might cleave the Boc group prematurely.

Protocol 2: Selecting the Right Protecting Group

Use this decision matrix to select the protection chemistry compatible with your downstream steps.

ProtectionLogic Start Downstream Reaction Requirements? Acidic Requires Strong Acid? Start->Acidic Yes Basic Requires Strong Base? Start->Basic No, but... UseCbz Use Cbz (Z) (Cleaved by H₂/Pd) Acidic->UseCbz Yes (Boc unstable) UseFmoc Use Fmoc (Cleaved by Piperidine) Acidic->UseFmoc Yes (Boc unstable) UseTroc Use Troc (Cleaved by Zn/AcOH) Acidic->UseTroc Yes (Robust) Hydrogenation Requires Hydrogenation? Basic->Hydrogenation Check H₂ UseBoc Use Boc (Cleaved by TFA/HCl) Basic->UseBoc Base Stable Hydrogenation->UseBoc Yes (Cbz unstable) Hydrogenation->UseFmoc Yes (Cbz unstable)

Figure 2: Orthogonal protection strategy selector. Always verify stability of the N-N bond under cleavage conditions.

Module 4: Data & Specifications

Comparative Stability of Hydrazine Derivatives

Derivative TypeOxidation ResistanceMetal CompatibilityStorage Stability (4°C)
Free Base (

)
Poor (Oxidizes in air <24h)Critical (Poisons Pd/Pt)< 1 Week
Monohydrochloride Good (Protonation protects N)Moderate (Acidic media)> 6 Months
Boc-Protected Excellent (Steric/Electronic)Excellent (Standard for coupling)Indefinite
Hydrazone (

)
Moderate (Hydrolysis risk)Poor (Reducing agent)Variable

Module 5: FAQ (Field-Derived)

Q: Can I distill substituted hydrazines to purify them? A: Proceed with extreme caution. Many hydrazines are potentially explosive when heated, especially if anhydrous.

  • Rule: Never distill to dryness.

  • Requirement: Use high vacuum (<1 mbar) to keep the bath temperature below 60°C.

  • Alternative: If the compound is solid, recrystallization (as the HCl salt) is always safer and more effective for removing oxidized impurities.

Q: How do I safely dispose of hydrazine waste? A: Never put hydrazines in the general organic waste (risk of reaction with ketones/oxidants).

  • Deactivation Protocol: Dilute the waste stream with water. Slowly add dilute household bleach (sodium hypochlorite) or 5%

    
     in an ice bath. This oxidizes the hydrazine to 
    
    
    
    and water. Test for residual oxidant with starch-iodide paper before disposal.

Q: Is EDTA necessary for all reactions? A: Not for all, but for scale-up or critical steps , yes. Commercial solvents and silica gel often contain ppm levels of iron. Adding 1-5 mol% EDTA (disodium salt) to aqueous workups can prevent post-purification decomposition caused by entrained metals.

References

  • Mechanism of Hydrazine Oxidation & Azo Form

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Safety & Handling of Organic Hydrazines

    • Source: Organic Syntheses.[6] "Acetone Hydrazone Procedure & Safety Cautions."

    • URL:[Link]

  • C

    • Source: DTIC (Defense Technical Information Center). "Research on Hydrazine Decomposition."
    • URL:[Link]

  • Protecting Groups in Synthesis

    • Source: Taylor & Francis / CRC Press. "Protecting Groups - Knowledge and References."
    • URL:[Link]

  • General Hydrazine Safety Profile

    • Source: American Chemical Society (ACS) - Chemical Health & Safety.
    • URL:[Link]

Sources

Resolving solubility issues of 3-Cyclopropyl-6-hydrazinylpyridazine in water

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-3CHP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound Class: Substituted Hydrazinopyridazine

Executive Summary

You are likely encountering solubility issues with 3-Cyclopropyl-6-hydrazinylpyridazine because of two competing physicochemical factors: the lipophilicity of the cyclopropyl moiety and the pH-dependent ionization of the hydrazine group.

This compound behaves as a lipophilic base . In its neutral state (free base), the crystal lattice energy—reinforced by intermolecular hydrogen bonding between the hydrazine donor and pyridazine acceptor—exceeds the solvation energy provided by neutral water.

The Solution in Brief: Solubility is not a fixed constant; it is a dynamic equilibrium dependent on protonation. To dissolve this compound in aqueous media, you must drive the equilibrium toward the cationic species (protonated hydrazine) or disrupt the lattice using a dipolar aprotic cosolvent.

Module 1: Diagnostic & Root Cause Analysis

Q1: Why won't this dissolve in neutral water (pH 7)?

A: At neutral pH, the compound exists predominantly as a neutral, hydrophobic molecule.

  • The Cyclopropyl Factor: Unlike a methyl or ethyl group, the cyclopropyl ring adds significant lipophilicity (increasing LogP) and rigid steric bulk, which reduces the energetic favorability of water hydration shells surrounding the molecule.

  • The Lattice Trap: Pyridazine derivatives with hydrazine substituents form strong intermolecular hydrogen bond networks in the solid state (N-H

    
     N). Neutral water cannot easily break these bonds.
    
  • pKa Mismatch: The pKa of the terminal hydrazine nitrogen is estimated to be between 6.5 and 7.5 (analogous to Hydralazine). At pH 7.0, a significant fraction (~50% or more) remains unprotonated and insoluble.

Q2: My solution turned yellow/brown and precipitated. Is this a solubility issue?

A: No. This is a stability issue masquerading as a solubility issue. Hydrazines are potent nucleophiles and reducing agents. If your solution discolors:

  • Oxidation: Dissolved oxygen has oxidized the hydrazine to an azo (

    
    ) or azoxy species, which are often colored and less soluble.
    
  • Light Sensitivity: UV light accelerates this degradation.

  • Aldehyde Contamination: If you used acetone or an aldehyde-containing buffer, you have formed a hydrazone , which will precipitate immediately.

Module 2: Aqueous Solubilization Protocols (Tier 1)

Objective: Convert the insoluble free base into a highly soluble salt.

Protocol A: In-Situ Salt Formation (Recommended for Animal Studies/Cell Culture)

Use this method if you need a purely aqueous stock without organic solvents.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).

  • Deionized Water (degassed).

Step-by-Step:

  • Weigh the target amount of 3-Cyclopropyl-6-hydrazinylpyridazine free base.

  • Suspend the powder in 80% of the final volume of water. It will remain cloudy.

  • Titrate with 1.0 M HCl dropwise while vortexing.

    • Target Stoichiometry: 1.0 to 1.1 equivalents of acid per mole of compound.

    • Visual Cue: The solution should clarify rapidly as the pH drops below 4.0.

  • Adjust volume with water.

  • Filter Sterilize (0.22 µm PES membrane) immediately.

Scientific Rationale: Protonating the terminal nitrogen (


) introduces a positive charge, drastically increasing the solvation energy and breaking the crystal lattice.
Protocol B: Buffer Compatibility Check

Do not dilute the acidic stock directly into a basic buffer (e.g., PBS pH 7.4) without verification.

Buffer SystemCompatibilityRisk Factor
Acetate (pH 4.0 - 5.0) High Ideal for maintaining solubility.
Saline (0.9% NaCl) Medium pH is unbuffered; may drift up and cause precipitation.
PBS (pH 7.4) Low Precipitation Risk. The buffering capacity of PBS will strip the proton, reverting the compound to its insoluble free base.
Carbonate (pH 9.0+) Zero Immediate precipitation and rapid oxidation.

Module 3: Advanced Formulation (Tier 2)

Objective: Create a high-concentration stock solution (>50 mM) for "spike" additions.

Protocol C: The "DMSO Spike" Method

Use this for in vitro assays where small percentages of solvent are tolerated.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why: DMSO disrupts hydrogen bonding and solvates both the lipophilic cyclopropyl group and the polar hydrazine.

  • Preparation: Dissolve the compound in 100% DMSO to reach 100 mM.

    • Note: Sonicate if necessary. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot and freeze at -20°C immediately. Do not store at room temperature (accelerates oxidation).

  • Usage: Dilute the DMSO stock into the assay medium immediately before use.

    • Critical Step: Rapid dispersion (vortexing) during addition prevents "shock precipitation" where the compound crashes out before mixing.

Module 4: Troubleshooting Logic Pathways

Visualizing the Decision Process

Use the following logic flow to determine the correct solubilization strategy for your specific application.

Solubility_Workflow Start Start: 3-Cyclopropyl-6- hydrazinylpyridazine Solid CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl/Mesylate Salt CheckForm->Salt AppType Application Type? FreeBase->AppType Needs solubilization Salt->AppType Already soluble (Check pH) InVivo In Vivo / Animal AppType->InVivo InVitro In Vitro / Cellular AppType->InVitro ProtocolA Protocol A: Acidification (HCl/Saline) pH < 5.0 InVivo->ProtocolA ProtocolC Protocol C: DMSO Stock (100 mM) Dilute < 1% v/v InVitro->ProtocolC PrecipCheck Did it precipitate upon dilution? ProtocolA->PrecipCheck ProtocolC->PrecipCheck Fix1 Fix: Add Cyclodextrin (HP-beta-CD) or Lower pH PrecipCheck->Fix1 Yes Success Experiment Ready PrecipCheck->Success No

Figure 1: Decision tree for selecting the optimal solubilization strategy based on compound form and experimental application.

Module 5: Stability & Handling (Critical)

The "Hidden" Solubility Killer: Oxidation Users often report that the compound dissolves initially but precipitates after 2-4 hours. This is due to the formation of insoluble degradation products.

Mechanism of Failure
  • Hydrazine Oxidation:

    
     (Azo dimer) + 
    
    
    
    .
    • Result: The azo dimer lacks the basic amine, is highly lipophilic, and precipitates.

  • Hydrazone Formation:

    
    .
    
    • Warning: Never use acetone to clean glassware intended for this compound.

Prevention Protocol
  • De-gas all buffers: Sparge water with Nitrogen or Argon for 15 minutes before mixing.

  • Antioxidants: For aqueous stocks, add 0.1% Ascorbic Acid or EDTA to chelate trace metals that catalyze oxidation.

  • Light Protection: Wrap all vials in aluminum foil.

References

  • PubChem. 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine (Compound Summary). National Library of Medicine. [Link]

  • Kaljurand, I., et al. "Experimental Basicities of Nitrogen Bases." Journal of Organic Chemistry. (Data on Pyridazine pKa). [Link]

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry of 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of 3-Cyclopropyl-6-hydrazinylpyridazine , a critical intermediate in the synthesis of fused nitrogen heterocycles (e.g., triazolopyridazines) used in drug discovery.

Executive Summary

In drug development, 3-Cyclopropyl-6-hydrazinylpyridazine (MW 150.18 Da) serves as a pharmacophore scaffold, combining the lipophilic cyclopropyl moiety with a reactive hydrazine handle. Its mass spectrometric characterization is pivotal for validating synthetic conversion from chlorinated precursors and monitoring subsequent cyclization reactions.

This guide compares the fragmentation performance of the target molecule against its primary synthetic alternative (the 3-chloro precursor) and provides a predictive mechanistic breakdown of its MS/MS behavior.

Technical Profile & Core Fragmentation Logic

The Molecule at a Glance
  • IUPAC Name: 3-Cyclopropyl-6-hydrazinylpyridazine[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Monoisotopic Mass: 150.09 Da

  • Ionization Mode: ESI(+) is preferred due to the basicity of the hydrazine and pyridazine nitrogens.

  • Observed Parent Ion:

    
     151.10 
    
    
    
Mechanistic Fragmentation Pathways

The fragmentation of hydrazinylpyridazines under Collision-Induced Dissociation (CID) follows three distinct mechanistic pillars. Understanding these allows researchers to distinguish the target from impurities.

  • Hydrazine Cleavage (The "Ammonia" Rule): The most labile bond is the N-N bond of the terminal hydrazine. However, in aromatic hydrazines, the loss of ammonia (NH

    
    , -17 Da) is often favored over the loss of the hydrazine radical, leading to a stable diazenyl-like cation or cyclization intermediate.
    
    • Transition:

      
       151 
      
      
      
      
      
      134.
  • Substituent Ejection (The "Cyclopropyl" Stability): Unlike alkyl chains which fragment easily, the cyclopropyl ring attached to an aromatic system is relatively robust. However, under high collision energy, it may trigger ring opening or loss of propene (C

    
    H
    
    
    
    , -42 Da) if the aromatic ring fragments first.
    • Diagnostic: Retention of the

      
       119 core (Cyclopropylpyridazine cation) after hydrazine loss.
      
  • Retro-Diels-Alder (RDA) Collapse: The pyridazine ring (1,2-diazine) is prone to losing molecular nitrogen (N

    
    , -28 Da) after initial activation, a classic signature of diazines.
    

Comparative Performance: Target vs. Alternatives

This section compares the MS profile of the target against its Synthetic Precursor (3-Chloro-6-hydrazinylpyridazine) and a Structural Analog (Hydralazine), highlighting diagnostic differences essential for purity profiling.

Comparison Table: Diagnostic Ion Signatures
FeatureTarget: 3-Cyclopropyl-6-hydrazinylpyridazine Alternative A: 3-Chloro-6-hydrazinylpyridazine (Precursor)Alternative B: Hydralazine (Phthalazine Analog)
Parent Ion

151.1 145.0 (dominant)161.1
Isotope Pattern M+1 only (Typical C/N ratio)M / M+2 (3:1 ratio) (Distinct Chlorine signature)M+1 only
Primary Fragment

134
(Loss of NH

)

109
(Loss of Cl or HCl)

144
(Loss of NH

)
Core Stability High (Cyclopropyl stabilizes cation)Medium (C-Cl bond is labile)High (Fused benzene ring)
Key Differentiator Presence of

119
(Cyclopropyl-pyridazine)
Presence of Chlorine Isotopes Presence of

89
(Phthalazine core)
Performance Insight
  • Synthesis Monitoring: The disappearance of the characteristic Chlorine isotope pattern (3:1 split at 145/147) and the appearance of a clean peak at 151 is the definitive "Go/No-Go" signal for the substitution reaction.

  • Fragment Specificity: The transition

    
     is specific to the hydrazinyl group. If this transition is absent, the hydrazine may have degraded (oxidized) to an azo or nitro species.
    

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion dissociation for 3-Cyclopropyl-6-hydrazinylpyridazine under ESI-MS/MS conditions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 151 (C7H11N4+) Frag134 Fragment A [M+H - NH3]+ m/z 134 (Diazenyl intermediate) Parent->Frag134 - NH3 (17 Da) Primary Pathway Frag119 Fragment B [M+H - N2H4]+ m/z 119 (3-Cyclopropylpyridazine) Parent->Frag119 - N2H4 (32 Da) Direct Cleavage Frag134->Frag119 - NH (15 Da) Secondary Step Frag91 Fragment C [119 - N2]+ m/z 91 (Cyclopropyl-butenyne cation) Frag119->Frag91 - N2 (28 Da) Retro-Diels-Alder Frag41 Fragment D m/z 41 (Cyclopropyl cation) Frag119->Frag41 Ring Fission

Caption: Predicted ESI-MS/MS fragmentation cascade for 3-Cyclopropyl-6-hydrazinylpyridazine showing primary ammonia loss and secondary heterocyclic ring cleavage.

Experimental Protocol: Validation Workflow

To replicate these results or validate the compound in a drug discovery setting, follow this self-validating protocol.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for hydrazine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Hydrazines can tail on silica; end-capped columns are required.

Step-by-Step Methodology
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water. Dilute 1:100 for MS injection.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the N-N bond).

    • Desolvation Temp: 350°C.

  • Acquisition:

    • Scan 1 (Full Scan): 100–300 Da. Confirm parent

      
       151.1. Check for 
      
      
      
      145/147 (unreacted chloride).
    • Scan 2 (Product Ion): Select

      
       151.1. Ramp Collision Energy (CE) from 10 to 40 eV.
      
  • Data Interpretation (Self-Validation):

    • Pass Criteria: Presence of Base Peak at 151.1 and major fragment at 134.0 (at ~15-20 eV).

    • Fail Criteria: Presence of M+2 peak at ~33% intensity of M (indicates Chloride contamination).

References

  • PubChem. (2025). 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Ather, A. Q., et al. (2010). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine derivatives. Growing Science Ltd. Available at: [Link]

Sources

IR Spectroscopy Analysis of 3-Cyclopropyl-6-hydrazinylpyridazine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-6-hydrazinylpyridazine represents a critical pharmacophore in the development of antihypertensive agents (related to Cadralazine) and antimicrobial scaffolds. Its structural duality—combining a strained, lipophilic cyclopropyl ring with a reactive, hydrophilic hydrazine moiety —presents unique analytical challenges.

This guide provides a technical breakdown of the infrared (IR) spectral fingerprint of this molecule.[1][2][3] Unlike standard catalog entries, we analyze the "performance" of two competing IR sampling methodologies—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —to determine which technique yields superior structural fidelity for this specific hygroscopic amine.

Part 1: Theoretical Spectral Fingerprint

To accurately validate 3-Cyclopropyl-6-hydrazinylpyridazine, analysts must look for three distinct vibrational zones. The convergence of these signals confirms the successful substitution of the pyridazine core.

The "Diagnostic" High-Frequency Region (3500–3000 cm⁻¹)

This is the most critical region for purity assessment. The hydrazine group (


) is prone to oxidation and moisture absorption, which can obscure the delicate cyclopropyl signals.
  • Hydrazine N-H Stretching (3400–3150 cm⁻¹):

    • Expectation: You should observe a distinctive doublet or multiple bands corresponding to the asymmetric and symmetric stretching of the terminal primary amine (

      
      ) and the secondary amine (
      
      
      
      ).
    • Causality: The N-H bonds are highly polar. Broadening in this region often indicates hydrogen bonding or residual solvent/moisture.

  • Cyclopropyl C-H Stretching (3080–3010 cm⁻¹):

    • The Marker: Unlike typical alkyl chains (which absorb < 3000 cm⁻¹), the cyclopropyl C-H bonds possess high

      
      -character (approx. 
      
      
      
      hybridization), shifting their absorption to higher frequencies, often appearing as a sharp "shoulder" on the aromatic C-H band.
    • Differentiation: This peak distinguishes the molecule from isopropyl or propyl analogs.

The Heterocyclic Core (1600–1400 cm⁻¹)
  • Pyridazine Ring Breathing: Strong absorptions between 1580–1590 cm⁻¹ (C=N stretching) and 1400–1450 cm⁻¹ (ring skeletal vibrations).

  • N-H Bending (Scissoring): A medium-intensity band near 1610–1650 cm⁻¹ , often overlapping with the ring stretches.

The Fingerprint Region (< 1000 cm⁻¹)
  • Cyclopropyl Ring Deformation: A characteristic "breathing" mode appears near 1020–1025 cm⁻¹ .

  • N-N Stretching: A weaker band typically found near 950–1000 cm⁻¹ , confirming the hydrazine linkage.

Part 2: Comparative Analysis (ATR vs. KBr)

For this specific molecule, the choice of sampling technique is not merely a matter of convenience but of chemical integrity .

Performance Matrix: Sampling Techniques for Hydrazinylpyridazines
FeatureMethod A: Diamond ATR (Recommended)Method B: KBr Pellet Transmission (Traditional)
Sample Integrity High. Minimal exposure to atmospheric moisture. Non-destructive.Moderate to Low. High surface area exposure during grinding promotes oxidation and hygroscopic water uptake.
Spectral Resolution Good. Sufficient for ID. Pathlength is depth-dependent (lower intensity at high wavenumbers).Excellent. True transmission follows Beer-Lambert law. Better resolution of sharp cyclopropyl peaks.
Workflow Efficiency < 2 Minutes. "Drop and Shoot."15–30 Minutes. Requires grinding, pressing, and vacuum desiccation.
Artifact Risk Christiansen Effect. Possible peak distortion if crystal contact is poor.Water Bands. The hygroscopic nature of KBr + Hydrazine often results in a massive O-H interference band at 3400 cm⁻¹.
Suitability Routine QC & Stability Testing. Structural Elucidation / Publication.
Expert Insight: Why ATR Wins for this Molecule

While KBr pellets theoretically offer higher resolution, the hydrazine moiety is chemically active . The mechanical energy of grinding with KBr (which is itself hygroscopic) often facilitates an ion-exchange reaction or accelerates the absorption of atmospheric water, creating a broad O-H band that obliterates the critical N-H stretching region. Diamond ATR is the self-validating choice because it measures the sample in its native state without matrix interaction.

Part 3: Experimental Protocol (Diamond ATR)

Objective: Obtain a high-fidelity spectrum of 3-Cyclopropyl-6-hydrazinylpyridazine minimizing hygroscopic interference.

Reagents & Equipment[2][4][5]
  • Analyte: >95% purity 3-Cyclopropyl-6-hydrazinylpyridazine (Solid).

  • Instrument: FTIR Spectrometer with Single-Reflection Diamond ATR accessory.

  • Solvent: Isopropanol (analytical grade) for cleaning.

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the diamond crystal with isopropanol and a lint-free tissue. Ensure no residue remains.

    • Collect a Background Spectrum (Air) using the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

    • Self-Check: The background should show atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      vapor, but the baseline must be flat elsewhere.
  • Sample Loading:

    • Place a small amount (approx. 2–5 mg) of the solid sample directly onto the center of the diamond crystal.

    • Critical Step: Lower the pressure clamp until the force gauge reads the optimal contact pressure (usually ~80–100 N). Reasoning: Poor contact causes low intensity; excessive pressure on a reactive crystal could induce pressure-polymorphism, though rare for this class.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹ .

    • Accumulation: 16 to 32 scans (sufficient for SNR > 500:1).

    • Resolution: 4 cm⁻¹ .

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to adjust for the wavelength-dependent penetration depth. This makes the relative intensities comparable to a standard transmission library spectrum.

    • Verification: Check the 3000–3100 cm⁻¹ region.[4] If the Cyclopropyl C-H shoulder is distinct from the N-H bands, the run is valid.

Part 4: Analytical Logic Visualization

The following diagram illustrates the decision pathway for characterizing hydrazine derivatives, highlighting the logic behind selecting ATR over KBr.

IR_Analysis_Workflow Start Sample: 3-Cyclopropyl-6-hydrazinylpyridazine Check_State Assess Physical State & Stability Start->Check_State Is_Hygroscopic Is Sample Hygroscopic/Reactive? Check_State->Is_Hygroscopic Method_KBr Method: KBr Pellet (Transmission) Is_Hygroscopic->Method_KBr No (Stable Solid) Method_ATR Method: Diamond ATR (Reflectance) Is_Hygroscopic->Method_ATR Yes (Hydrazine/Amine) Result_KBr Risk: Broad O-H interference Risk: Hydrazine oxidation Method_KBr->Result_KBr Result_ATR Benefit: Native State Analysis Benefit: Clear N-H/Cyclopropyl resolution Method_ATR->Result_ATR Validation Spectral Validation Check: 1. N-H Doublet (3300 region) 2. Cyclopropyl C-H (>3000 cm⁻¹) 3. Pyridazine Ring (1590 cm⁻¹) Result_KBr->Validation Low Confidence Result_ATR->Validation High Confidence

Caption: Decision matrix for selecting the optimal IR sampling technique for reactive hydrazine derivatives.

References

  • PubChem. (2024).[5] 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Kintek Solution. (2024). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Available at: [Link]

  • Doc Brown's Chemistry. (2024). Interpretation of the infrared spectrum of cyclopropane. Available at: [Link]

  • Billingsley, P. et al. (2005). Vibrational spectra of pyrazine, pyrimidine and pyridazine in solid argon. Chemical Physics. Available at: [Link]

Sources

A Comparative Guide to LC-MS Analysis Protocols for Pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust analysis of synthetic intermediates is a cornerstone of efficient and successful pharmaceutical development. Pyridazine scaffolds are of particular interest due to their prevalence in a wide array of pharmacologically active agents. However, their inherent polarity and basicity present significant analytical challenges, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.

This guide provides an in-depth comparison of LC-MS protocols for the analysis of pyridazine intermediates. Moving beyond a simple listing of methods, we will explore the fundamental principles behind chromatographic and ionization strategies, offering field-proven insights to empower you to select and develop robust, self-validating analytical systems for your specific compounds of interest.

Part 1: The Chromatographic Conundrum: Strategies for Retaining and Resolving Polar Pyridazine Intermediates

The primary hurdle in analyzing pyridazine intermediates is their high polarity. This characteristic leads to poor retention on conventional reversed-phase (RP) liquid chromatography columns, such as C18, where analytes elute at or near the void volume.[1][2] This co-elution with salts and other matrix components can lead to significant ion suppression in the mass spectrometer and a failure to resolve key isomers or impurities.[1] To overcome this, alternative chromatographic strategies are essential.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Gold Standard for Polar Analytes

HILIC has emerged as a powerful and versatile technique for the separation of polar and ionizable compounds.[3][4] It provides a robust solution for retaining analytes that are poorly served by traditional reversed-phase methods.

The Principle of HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] A water-enriched layer is formed on the surface of the stationary phase, and analyte retention is primarily driven by partitioning between this aqueous layer and the bulk organic mobile phase.[5] The more hydrophilic the analyte, the stronger its retention.

Advantages for Pyridazine Analysis:

  • Excellent Retention: Provides strong retention for polar pyridazine compounds without the need for ion-pairing agents.[3][6]

  • MS Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization (ESI), leading to efficient desolvation and enhanced sensitivity.

  • Orthogonal Selectivity: Offers a separation mechanism that is orthogonal to reversed-phase, which is highly advantageous in 2D-LC setups.

Key Considerations:

  • Stationary Phase Selection: The choice of HILIC stationary phase (e.g., bare silica, amide, zwitterionic) can significantly alter selectivity for different analytes.[4]

  • Mobile Phase Buffers: Volatile buffers like ammonium formate or ammonium acetate are crucial for maintaining pH and ensuring good peak shape and MS compatibility.[4]

Table 1: Comparative Retention of a Model Pyridazine Intermediate on Various HILIC Stationary Phases
Stationary PhaseRetention Time (min)Tailing FactorTheoretical Plates
Bare Silica4.81.212,500
Amide5.51.114,000
Zwitterionic6.21.114,500
Diol4.21.311,000
(Data is illustrative, based on a hypothetical polar pyridazine intermediate under typical HILIC gradient conditions)
Detailed Protocol 1: UPLC-HILIC-MS/MS for Polar Pyridazine Impurity Profiling

This protocol is designed for the sensitive detection and quantification of polar impurities in a pyridazine intermediate sample.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 90:10 (v/v) acetonitrile/water. Vortex to mix and centrifuge to pellet any insoluble material.

  • Chromatographic System: Waters ACQUITY UPLC System or equivalent.

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile/Water, pH 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile/Water, pH 3.0 with Formic Acid.

  • Gradient Elution:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 30% B

    • 8-9 min: 30% to 90% B

    • 9-10 min: 90% B

    • 10.1-12 min: 1% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted impurities.

Mixed-Mode Liquid Chromatography (MMLC): A Versatile Approach

MMLC offers a compelling alternative by combining multiple retention mechanisms, typically reversed-phase and ion-exchange, on a single stationary phase.[1][7]

The Principle of MMLC: These columns possess both hydrophobic ligands (like C18) and ion-exchange groups (either cation or anion exchangers).[8][9] This allows for the simultaneous separation of compounds with diverse polarities and charge states. For basic pyridazines, a mixed-mode phase with cation-exchange properties is particularly effective.

Advantages for Pyridazine Analysis:

  • Enhanced Retention: Provides tunable retention for basic pyridazines through ion-exchange interactions, while also retaining less polar precursors or impurities via a reversed-phase mechanism.[1]

  • Flexibility: Retention can be finely controlled by adjusting mobile phase pH and ionic strength.[1]

Key Considerations:

  • Method Development Complexity: The dual retention mechanism can make method development more complex compared to single-mode chromatography.

  • Buffer Selection: Mobile phase pH must be carefully controlled to manage the ionization state of the analytes and the charge on the stationary phase.

Workflow for Chromatographic Method Selection

The choice of chromatographic strategy is dictated by the physicochemical properties of the target analytes. This workflow provides a logical decision-making process.

a LC Method Selection for Pyridazine Intermediates cluster_input Analyte Properties Analyte Pyridazine Intermediate(s) Polarity Highly Polar? Analyte->Polarity Mixture Complex Mixture? (Polar + Non-polar) Polarity->Mixture RP_IPC Reversed-Phase with Ion-Pairing Polarity->RP_IPC Yes, alternative RP Conventional RP-LC (Limited Applicability) Polarity->RP No HILIC HILIC Mixture->HILIC No MMLC MMLC Mixture->MMLC Yes

Caption: Logical flow for selecting an appropriate LC strategy.

Reversed-Phase LC with MS-Compatible Ion-Pairing

While often avoided due to potential MS contamination, ion-pairing chromatography (IPC) can be a viable option when implemented correctly.[10] The key is the exclusive use of volatile, MS-compatible ion-pairing reagents.

The Principle of IPC: An ion-pairing agent with a hydrophobic tail and an ionic head group is added to the mobile phase.[11] It forms a neutral ion-pair with the charged analyte, which can then be retained by a standard reversed-phase column.

Advantages and Disadvantages:

  • Utilizes Standard Columns: Can be performed on widely available C18 columns.

  • Risk of Contamination: Non-volatile agents like trifluoroacetic acid (TFA) are notorious for causing persistent ion suppression and contaminating the MS system.[10]

  • MS-Friendly Alternatives: Volatile agents like formic acid or acetic acid are preferred.[10] For stronger ion-pairing effects, reagents like tributylamine can be used, though they require careful system flushing.[12]

Part 2: Mass Spectrometry - Ionization and Detection

The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra.

Ionization Sources: ESI vs. APCI

For pyridazine intermediates, Electrospray Ionization (ESI) is the most common and generally most effective technique.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and ionizable molecules.[13] Pyridazines, being basic N-heterocycles, are readily protonated in the acidic mobile phases typically used for LC-MS, leading to strong [M+H]⁺ ions.[13][14] The efficiency of ESI is highly dependent on the analyte's ability to form ions in solution.[13]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is better suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[15][16] It can be a valuable complementary technique for analyzing less polar pyridazine derivatives or when ESI provides a weak response.[17][18] APCI is generally less susceptible to matrix effects from salts compared to ESI.

Table 2: Comparison of ESI and APCI for Pyridazine Analysis
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in solution.Gas-phase ion-molecule reactions via corona discharge.[18]
Analyte Polarity Best for polar, ionizable compounds.[13]Best for low to moderate polarity compounds.[15]
Thermal Stability Not a primary requirement.Analyte must be thermally stable.[16]
Flow Rate Tolerates lower flow rates (optimally < 0.5 mL/min).Compatible with higher flow rates (up to 2 mL/min).[16][19]
Matrix Effects More susceptible to ion suppression from non-volatile buffers/salts.[20]Generally less susceptible to salts, but can have other interferences.
Primary Application Most pyridazine intermediates and their polar metabolites.Less polar pyridazine derivatives, precursors, or when ESI fails.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem MS (MS/MS) is indispensable for confirming the identity of intermediates and characterizing unknown impurities. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Studies on the fragmentation of fused N-heterocycles show that characteristic cross-ring cleavages on the pyridazine ring are common, providing a structural fingerprint for confirmation.[14][21]

Caption: Conceptual workflow of MS/MS for structural analysis.

Conclusion

The successful LC-MS analysis of pyridazine intermediates hinges on selecting a chromatographic strategy that effectively addresses their inherent polarity. While conventional reversed-phase methods are often inadequate, Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the premier technique, offering superior retention, selectivity, and seamless compatibility with mass spectrometry. For more complex mixtures containing analytes of varied polarity, Mixed-Mode Liquid Chromatography (MMLC) provides a powerful and flexible alternative.

The choice of ionization source is equally critical, with Electrospray Ionization (ESI) being the workhorse for these polar, basic compounds. The strategic application of these advanced UPLC-MS/MS methodologies, grounded in a firm understanding of their underlying principles, empowers researchers to develop robust, sensitive, and reliable analytical protocols essential for accelerating modern drug discovery and development.

References

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Journal of Proteome Research, 21(6), 1428-1437. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lu, W., et al. (2013). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Metabolomics, 9(5), 987-997. [Link]

  • Golovko, O., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3703-3714. [Link]

  • Journal of Proteome Research. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Han, Y., et al. (2016). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 59(5), 759-768. [Link]

  • Kádár, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1143-1151. [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018). Pyrazine. Retrieved from [Link]

  • Journal of Chromatography B. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 927, 1-2. [Link]

  • Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. [Link]

  • Australian Journal of Chemistry. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. [Link]

  • AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • MDPI. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • LCGC International. (2020). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • International Journal of ChemTech Research. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]

  • ResearchGate. (2018). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. Retrieved from [Link]

  • Dove Medical Press. (2023). Development and validation of an UPLC-MS/MS method. [Link]

  • Molecules. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • ResearchGate. (2025). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • C&EN. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubMed. (2019). Mechanistic Studies of an L-proline-catalyzed Pyridazine Formation Involving a Diels-Alder Reaction With Inverse Electron Demand. [Link]

  • LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (2025). UPLC–MS/MS Bioanalytical Method Development for Pharmacokinetic Profiling of Novel Antiviral Agents. [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PLOS One. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Retrieved from [Link]

  • LCGC Magazine. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • AACC. (2019). Growing Pains in LC-MS/MS Testing. Retrieved from [Link]

  • Molecules. (2020). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 3-Cyclopropyl-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies for determining the crystal structure of novel small molecules, using the hypothetical case of 3-Cyclopropyl-6-hydrazinylpyridazine. As no public crystallographic data for this specific compound exists, this document serves as a practical, in-depth guide for researchers, outlining the gold-standard techniques, comparative methods, and the critical thinking required to navigate the structure elucidation process from synthesis to a validated, publication-ready structure.

Introduction: The "Why" of Crystal Structure

In drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It governs a compound's physical properties, such as solubility and stability, and its biological activity by defining how it interacts with its target. For a molecule like 3-Cyclopropyl-6-hydrazinylpyridazine, a potential pharmacophore, understanding its solid-state conformation, crystal packing, and intermolecular interactions is essential for rational drug design. This guide compares the primary and complementary techniques used to uncover this vital structural information.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic structure of a crystalline solid.[1][2] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

The Causality Behind the SC-XRD Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to ensure the final model is both accurate and reliable. The success of SC-XRD is fundamentally dependent on the quality of the single crystal.[3]

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Validation synthesis Synthesis & Purification growth Crystal Growth synthesis->growth Purity is key selection Crystal Selection growth->selection Quality > Size diffraction Data Collection (X-ray Diffractometer) selection->diffraction solution Structure Solution (e.g., SHELXT) diffraction->solution Raw Data refinement Structure Refinement (e.g., SHELXL) solution->refinement Iterative process validation Validation & Reporting (checkCIF) refinement->validation validation->growth Re-grow if needed

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: From Powder to Crystal

1. Synthesis and Purification:

  • Synthesize 3-Cyclopropyl-6-hydrazinylpyridazine via established synthetic routes.

  • Purify the crude product to the highest possible degree (>99%), typically by recrystallization or column chromatography. Impurities can significantly inhibit crystal growth.

2. Crystal Growth (The Art and Science): Growing a high-quality single crystal is often the most challenging step.[4][5] It involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. Several methods should be attempted in parallel.

Method Principle Solvent Choice Pros & Cons
Slow Evaporation [3][4][5]Solvent slowly evaporates from a near-saturated solution, increasing concentration and inducing crystallization.A single solvent in which the compound is readily soluble (e.g., Ethanol, Ethyl Acetate).[3]Pro: Simplest method. Con: Can be too fast for volatile solvents, leading to poor quality crystals.
Vapor Diffusion [4]An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.A pair of miscible solvents: one to dissolve the compound, the other to act as an anti-solvent (e.g., Chloroform/Hexane).Pro: Excellent control over growth rate; works with milligram quantities. Con: Requires careful solvent pair selection.
Slow Cooling [5][6]A saturated solution at an elevated temperature is slowly cooled, as solubility typically decreases with temperature.A solvent where the compound's solubility is temperature-dependent.Pro: Can produce large, high-quality crystals. Con: Risk of twinning or disorder at higher temperatures.

3. Data Collection and Structure Solution:

  • A suitable crystal (typically 0.1-0.3 mm) is selected, mounted on a diffractometer, and cooled (usually to ~100 K) to minimize thermal motion.[7]

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

  • The raw data is processed to yield a set of reflection intensities.

  • Programs like SHELXT or SIR are used to solve the "phase problem" and generate an initial electron density map.[8][9]

  • The initial model is refined using a least-squares process with software like SHELXL, fitting the atomic positions and displacement parameters to the experimental data.[9]

Trustworthiness: The Self-Validating System

A crystallographic structure is not merely a picture; it is a model supported by rigorous validation.

  • Refinement Indices (R-factors): Values like R1 and wR2 indicate the agreement between the observed diffraction data and the calculated model. Lower values signify a better fit.

  • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model and correct data weighting.

  • Difference Fourier Map: A map of residual electron density should be largely featureless. Significant peaks or holes suggest missing atoms or errors in the model.

  • checkCIF: All final structures must be validated using the International Union of Crystallography's (IUCr) checkCIF utility.[10][11][12] This program runs hundreds of checks for geometric consistency, potential symmetry issues, and completeness, generating a report with alerts that must be addressed.[13][14]

Part 2: Alternative and Complementary Techniques

While SC-XRD is the gold standard, other techniques provide crucial, often complementary, information or offer a viable alternative when single crystals are unobtainable.

Powder X-ray Diffraction (PXRD)

PXRD is used on a polycrystalline (powder) sample, producing a one-dimensional diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.[15][16]

  • When to Use It:

    • Phase Identification: To confirm if a synthesized batch is the same crystalline form (polymorph) as a reference standard.[17]

    • Polymorph Screening: Essential in pharmaceutical development to identify all possible crystal forms of a drug, which can have different properties.[16][18]

    • When Single Crystals Fail: If suitable single crystals cannot be grown, structure solution can sometimes be achieved from high-quality PXRD data, though it is significantly more challenging than SC-XRD.[15][19]

method_comparison cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD cluster_ssnmr Solid-State NMR scxrd_node Provides: - Atomic Coordinates - Bond Lengths/Angles - Absolute Configuration - Intermolecular Interactions pxrd_node Provides: - Crystalline Fingerprint - Phase Purity - Polymorph Identification - Lattice Parameters scxrd_node->pxrd_node Calculated pattern validates PXRD ssnmr_node Provides: - Local Chemical Environment - Number of Unique Molecules - Conformational Dynamics - Connectivity Information scxrd_node->ssnmr_node Validates molecular conformation pxrd_node->scxrd_node Confirms bulk material is the same phase ssnmr_node->scxrd_node Confirms asymmetric unit

Caption: Relationship between key structural analysis methods.

Solid-State NMR (ssNMR) Spectroscopy

Unlike XRD, which probes long-range order, ssNMR provides information about the local chemical environment of each atom in the solid state.[20][21]

  • Key Applications:

    • Confirming the Asymmetric Unit: If a crystal structure shows two independent molecules in the asymmetric unit (Z' > 1), ssNMR can confirm this by showing a doubling of specific NMR signals.

    • Amorphous Materials: It is a powerful tool for characterizing non-crystalline (amorphous) solids, which are invisible to diffraction techniques.

    • NMR Crystallography: In combination with computational modeling, ssNMR data can be used to refine or even solve crystal structures, particularly for complex systems.[22][23]

Part 3: Comparative Analysis - A Hypothetical Case Study

To illustrate the comparative power of these techniques, let's analyze the hypothetical data for 3-Cyclopropyl-6-hydrazinylpyridazine and compare it with known structures of similar pyridazine derivatives found in the Cambridge Structural Database (CSD).[24][25]

Hypothetical SC-XRD Data for Target Compound
Parameter Hypothetical Value Significance
FormulaC7 H9 N4Confirms chemical identity.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the crystal.
a, b, c (Å)10.2, 7.5, 12.1Unit cell dimensions.
β (°)98.5Angle for the monoclinic cell.
V (ų)915Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]0.045Low R-factor indicates a good fit.
wR2 (all data)0.110Low weighted R-factor.
GooF1.05Goodness-of-fit is close to 1.
Comparison with Structurally Related Pyridazines
Compound (CSD Refcode) Key Structural Feature Comparison Insight
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine[26]Forms hydrogen-bonded dimers via N-H···N interactions.The hydrazinyl group on our target compound is a strong hydrogen bond donor and acceptor. We would predict similar N-H···N hydrogen bonding, likely forming dimers or chains, which would dominate the crystal packing.
3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine[27][28][29]Two molecules in the asymmetric unit with different conformations.The presence of a flexible cyclopropyl group could lead to conformational polymorphism or multiple molecules in the asymmetric unit. This highlights the need to use ssNMR to confirm the Z' value.
2,6-dimethyl-4,8-dichloro-pyridazino[4,5-d]pyridazine[30]Steric hindrance between substituents forces atoms out of the ring plane.The bulky cyclopropyl group may cause a twist relative to the pyridazine ring, influencing the molecule's planarity and its ability to participate in π-stacking interactions.

This comparative analysis demonstrates the power of placing a new structure within the context of existing chemical knowledge. The hydrazinyl group strongly suggests hydrogen bonding will be a primary packing motif, while the cyclopropyl group introduces conformational flexibility that could lead to interesting solid-state phenomena.

Conclusion

Determining the crystal structure of a novel molecule like 3-Cyclopropyl-6-hydrazinylpyridazine is a systematic process grounded in the principles of scientific integrity. While Single-Crystal X-ray Diffraction remains the unparalleled gold standard, a comprehensive analysis leverages complementary techniques like Powder XRD and Solid-State NMR to build a complete and validated picture of the molecule in the solid state. This multi-faceted approach ensures that the resulting structural model is not just a solution, but a trustworthy foundation for further research and development.

References

  • Huynh, W., & Conley, M. P. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation.
  • Olex2. (2020, February 11). Olex2 download. SourceForge.net. Retrieved from [Link]

  • Wikipedia. (n.d.). Olex2. Retrieved from [Link]

  • OlexSys. (n.d.). Olex2. Retrieved from [Link]

  • PaNdata. (n.d.). SHELX. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-state NMR spectroscopy. PMC. Retrieved from [Link]

  • Bruker. (n.d.). NMR spectroscopy for solids. Retrieved from [Link]

  • Wikipedia. (n.d.). SHELX. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. IUCr Journals. Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2011). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H). PMC. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. IUCr Journals. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Chemistry. Retrieved from [Link]

  • Thakral, N. K., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed. Retrieved from [Link]

  • OlexSys. (n.d.). OlexSys Home. Retrieved from [Link]

  • Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. IUCr Journals. Retrieved from [Link]

  • Universität Stuttgart. (n.d.). Solid-state NMR spectroscopy for structural investigations in materials science. Retrieved from [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from [Link]

  • Gryl, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Retrieved from [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • Unipos. (2026). Single crystal structure analysis software "SHELX". TEGAKARI. Retrieved from [Link]

  • Hunter, A. (n.d.). Youngstown State University X-Ray Structure Analysis Lab Manual. ResearchGate. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Ithaca College. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • ACS Publications. (n.d.). CIF Validation. Retrieved from [Link]

  • Ashbrook, S. E., & Griffin, J. M. (2018). Recent developments in solid-state NMR spectroscopy of crystalline microporous materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Retrieved from [Link]

  • Müller, P. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • Buzzini, P., et al. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. PMC. Retrieved from [Link]

  • Galloway, W. R. J. D., et al. (2010). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

  • MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. Retrieved from [Link]

  • SciSpace. (2019). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

  • Re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Hübschle, C. B. (n.d.). ShelXle Download Page. Retrieved from [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Retrieved from [Link]

  • Ather, A. Q., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PMC. Retrieved from [Link]

  • PubMed. (2011). 3-Chloro-6-[2-(cyclo-pentyl-idene)hydrazin-1-yl]pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Retrieved from [Link]

Sources

Spectroscopic & Functional Profiling: Hydrazine vs. Amine Substituted Pyridazines

[1]

Executive Summary

In medicinal chemistry and materials science, the pyridazine core (1,2-diazine) is a privileged scaffold.[1] However, the choice between a hydrazine substituent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

amine

This guide objectively compares these two derivatives. While amines are typically stable, fluorescent pharmacophores, hydrazines function as high-energy nucleophiles and reactive intermediates often used to construct fused heterocycles (e.g., triazolopyridazines).[1] This distinction is critical for researchers designing fluorescent probes or synthesizing antihypertensive agents like Hydralazine.

Part 1: Electronic Absorption & Fluorescence (UV-Vis/PL)

The most immediate functional difference lies in the photophysical performance. The hydrazine group acts as a stronger auxochrome but often quenches fluorescence compared to the amine.

Mechanistic Insight: The -Effect

The hydrazine substituent possesses two adjacent nitrogen atoms with lone pairs. The repulsion between these lone pairs (the

Performance Data Comparison
FeatureAmine Substituted (

)
Hydrazine Substituted (

)
Spectroscopic Cause

(Abs)
270–310 nm (Typical)300–340 nm (Red-shifted)

-effect raises HOMO energy, narrowing the optical gap.
Fluorescence (

)
High (0.3 – 0.6)Low / Quenched (< 0.1)Hydrazine promotes Photo-induced Electron Transfer (PET) quenching.
Stokes Shift Moderate (40–80 nm)Large (if emissive)Significant excited-state structural relaxation.
Stability (Light) PhotostablePhotolabileSusceptible to photo-oxidation to azo compounds or cyclization.
Application Note
  • Choose Amines for final diagnostic probes or stable drug cores.

  • Choose Hydrazines as "turn-on" sensing triggers. For example, reacting a non-fluorescent hydrazinopyridazine with an aldehyde can restore fluorescence by locking the lone pairs into a hydrazone linkage.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Signatures[1]

NMR is the definitive method for distinguishing these species during synthesis. The key differentiator is the exchangeable proton environment.

NMR Diagnostic Markers
  • Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Appears as a single broad signal  (integrating to 2H). In 
    
    
    -DMSO, this typically resonates between 6.0 – 7.5 ppm .
  • Hydrazine (

    
    ):  Appears as two distinct signals  (if exchange is slow) or a very broad combined feature.
    
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Secondary): Deshielded, typically 8.0 – 9.5 ppm  (1H).
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Primary): Broad, typically 4.0 – 5.0 ppm  (2H).
      
NMR Trends

While rarely run routinely, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Amine: Shows a single exocyclic nitrogen peak.

  • Hydrazine: Shows two distinct peaks with different chemical shifts (

    
     ppm difference between 
    
    
    and
    
    
    ).

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy allows for rapid solid-state identification without solvent interference.

Comparative IR Bands
ModePrimary Amine (

)
Hydrazine (

)
Visual Signature
N-H Stretch Doublet (Sym/Asym)Multiplet / BroadAmine shows two distinct sharp peaks (3400/3300 cm⁻¹).[2] Hydrazine is messier due to H-bonding.
N-N Stretch Absent~1050 – 1100 cm⁻¹Weak to medium band specific to hydrazine.
C=N (Ring) ~1580 cm⁻¹~1570 cm⁻¹Slight shift due to different electron donation into the ring.

Part 4: Experimental Protocols

Synthesis Workflow: Diversification

The following protocol describes the divergent synthesis of 3-amino and 3-hydrazino pyridazines from a common chloropyridazine precursor. This is a self-validating workflow: the appearance of fluorescence in the amine path vs. the precipitation of a reducing solid in the hydrazine path confirms success.

Diagram: Divergent Synthesis Pathway[1]

GStart3,6-Dichloropyridazine(Precursor)PathAPath A: Amination(NH3 / EtOH, 120°C)Start->PathAPathBPath B: Hydrazinolysis(NH2NH2·H2O, Reflux)Start->PathBProdA3-Amino-6-chloropyridazine(Fluorescent Solid)PathA->ProdANucleophilic Subst.ProdB3-Hydrazino-6-chloropyridazine(Reductive Solid)PathB->ProdBAlpha-Effect Enhanced Subst.CheckQC Check:AgNO3 TestProdB->CheckReduces Ag+ -> Ag0

Caption: Divergent synthesis of amino and hydrazino pyridazines via nucleophilic aromatic substitution (

Detailed Methodologies
Protocol A: Synthesis of 3-Amino-6-chloropyridazine
  • Charge: In a pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanolic ammonia (saturated).

  • Reaction: Seal and heat to 120°C for 8–12 hours. Note: High temperature is required as ammonia is a poorer nucleophile than hydrazine.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Recrystallize from water/ethanol.

  • Validation: Product should exhibit blue fluorescence under 365 nm UV light.

Protocol B: Synthesis of 3-Hydrazino-6-chloropyridazine
  • Charge: Dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol (5 vol).

  • Addition: Add hydrazine hydrate (80%, 3.0 eq) dropwise at room temperature. Caution: Exothermic.

  • Reaction: Reflux for 1–2 hours. The reaction is significantly faster than amination due to the

    
    -effect.
    
  • Workup: Cool to 0°C. The product typically precipitates as a hydrochloride salt or free base. Filter and wash with cold ethanol.

  • Validation (Silver Mirror Test): Dissolve a small amount of product in water. Add Tollen's reagent (

    
    ). Immediate precipitation of black silver metal confirms the presence of the reducing hydrazine group.
    

Part 5: Decision Matrix

Use this table to select the appropriate derivative for your research goals.

Research GoalRecommended DerivativeRationale
Fluorescent Labeling Amine Higher quantum yield; does not quench excited states via PET.
Fragment-Based Drug Discovery Amine Mimics adenosine/kinase inhibitor motifs; H-bond donor/acceptor.
Heterocycle Construction Hydrazine Precursor for triazolopyridazines (via cyclization with carboxylic acids).
Bioconjugation Hydrazine Reacts specifically with aldehydes/ketones (hydrazone ligation) at physiological pH.
Storage Stability Amine Hydrazines oxidize over time to form azo dimers or decompose.

References

  • Synthesis and biotransformation of 3-hydrazinopyridazine drugs. PubMed. [Link] (Search Context: General reactivity and metabolic pathways of hydrazinopyridazines).

  • Selective Synthesis and Photoluminescence Study of Pyrazolopyridopyridazine Diones. PMC. [Link] (Context: Fluorescence quantum yields and quenching effects of hydrazine derivatives).

  • 3-Aminopyridine - IR Spectrum. NIST Chemistry WebBook. [Link] (Context: Reference IR data for aminopyridine/pyridazine analogs).

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Labs. [Link] (Context: General IR interpretation for N-H stretching bands).

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link] (Context: Specific NMR chemical shift data for pyridazine rings).

Safety Operating Guide

3-Cyclopropyl-6-hydrazinylpyridazine: Proper Disposal & Handling Procedures

[1]

Executive Summary & Hazard Identification

3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8 ) is a nitrogen-rich heterocyclic building block used in drug discovery.[1][2] Its handling requires specific protocols due to the hydrazine moiety (

123

This guide supersedes generic organic waste protocols. The presence of the hydrazine group classifies this compound as a strong reducing agent and a potential carcinogen .[1][2][3] Improper disposal (e.g., mixing with oxidizers or bleaching) can result in the formation of toxic nitrosamines or exothermic gas evolution.[2][3]

Physicochemical Profile
PropertyDataOperational Implication
CAS Number 1315366-19-8Use for waste manifesting.[1][2]
Structure Pyridazine ring substituted with a cyclopropyl group and a hydrazine group.[1][2][3][4]Nitrogen-rich; potential for high energy release if incinerated improperly.[1][3]
Physical State Solid (Crystalline)Dust inhalation risk; static discharge risk.[1][2][3]
Reactivity Reducing Agent INCOMPATIBLE with strong oxidizers, aldehydes, and ketones.[1][2][3]
Toxicity Acute Tox.[1][2][3] (Oral/Dermal), Skin Sensitizer, Suspected CarcinogenRequires double-gloving and designated weighing areas.[2][3]

Critical Segregation Protocols (The "Do Not Mix" List)

The most common accident vector for hydrazine derivatives is improper waste stream segregation.[1][2][3] You must isolate this chemical from the following classes to prevent uncontrolled reactions or the generation of more toxic byproducts.

  • 🚫 NO Oxidizing Agents: Do not add to waste containers containing Nitric Acid, Peroxides, Permanganates, or Chromates.[2][3]

    • Mechanism:[1][2][3][5] Hydrazines are hypergolic or vigorously reactive with oxidizers, leading to immediate fire or explosion.[2][3]

  • 🚫 NO Bleach (Hypochlorite): Do NOT attempt to "kill" or neutralize this waste with bleach.[1][2][3]

    • Mechanism:[1][2][3][5] Oxidation of hydrazine derivatives with hypochlorite can generate Chloramines (toxic gas) and Nitrosamines (potent carcinogens) rather than inert nitrogen gas.[1][2][3]

  • 🚫 NO Aldehydes/Ketones: Avoid mixing with acetone or formaldehyde waste streams if possible.[1][2][3]

    • Mechanism:[1][2][3][5] Reacts to form hydrazones/azines.[1][2][3] While less dangerous, this alters the chemical profile of the waste, potentially violating waste profile descriptions provided to your disposal vendor.[2][3]

Disposal Workflow & Decision Tree

The following self-validating workflow ensures compliance with RCRA standards and minimizes personnel exposure.

Primary Disposal Method: High-Temperature Incineration

Because of the nitrogen-rich heterocycle and potential biological activity, destructive incineration via a licensed hazardous waste vendor is the only approved disposal method.[1][2][3]

DisposalWorkflowStartWaste Generation:3-Cyclopropyl-6-hydrazinylpyridazineStateCheckWhat is the physical state?Start->StateCheckSolidWasteSolid Waste(Pure compound, contaminated gloves/wipes)StateCheck->SolidWaste SolidLiquidWasteLiquid Waste(Dissolved in solvent)StateCheck->LiquidWaste SolutionSolidPackSegregate into 'Solid Toxic' Stream.Double bag in clear polyethylene.SolidWaste->SolidPackLiquidSegCheck Solvent Compatibility.Is solvent Halogenated?LiquidWaste->LiquidSegLabelingLABELING:Must list 'Hydrazine Derivative'and 'Suspected Carcinogen'SolidPack->LabelingHaloStreamHalogenated Waste Stream(e.g., DCM, Chloroform)LiquidSeg->HaloStream YesNonHaloStreamNon-Halogenated Waste Stream(e.g., MeOH, DMSO)LiquidSeg->NonHaloStream NoHaloStream->LabelingNonHaloStream->LabelingFinalDispVendor Pickup:IncinerationLabeling->FinalDisp

Figure 1: Decision logic for segregating and packaging hydrazine-derivative waste.

Detailed Procedures
A. Solid Waste (Pure Substance & Debris)[2][3]
  • Container: Use a wide-mouth HDPE jar or a dedicated solid waste drum.[1][2][3]

  • Packaging: Place the substance in a screw-top vial, then place that vial into a clear polyethylene bag (double containment) before adding to the waste drum. This prevents dust generation upon reopening the drum.[1][2][3][6]

  • Contaminated Items: Weighing boats, spatulas, and gloves must be treated as hazardous waste, not trash.

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put DMSO solutions in thin-walled plastics that it might degrade).[1][2][3]

  • Concentration Limit: If the concentration exceeds 5%, consider precipitating the solid (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid.[2][3]

  • Venting: Use vented caps (e.g., Nalgene safety waste caps) if there is any risk of slow decomposition or off-gassing, though this compound is relatively stable in solution under ambient conditions.[1][2][3]

C. Empty Containers
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Methanol).[1][2][3]

  • Rinsate Disposal: Add the rinsate to the Liquid Waste stream.[1][2][3]

  • Defacing: Deface the label and mark "Empty - Triple Rinsed" before discarding the glass in the broken glass/sharps container (unless local EHS rules require treating the bottle itself as hazmat).

Emergency Response: Spills & Exposure[1][7]

Pre-requisite PPE: Nitrile gloves (double layer recommended), lab coat, safety glasses with side shields.[2][3] If handling powder outside a hood, N95 dust mask or P100 respirator is required.[2][3]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area. Mark the zone.

  • Assess: If the spill is >500mg or outside a fume hood, contact EHS immediately.[1][2][3]

  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).[1][2][3]

    • Cover with a wet paper towel (dampened with water or methanol) to suppress dust.[1][2][3]

    • Scoop up the damp material and towels.[1][2] Place in a hazardous waste bag.

    • Wipe the surface with a mild detergent solution.[1][2]

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite or Chem-Sorb pads).[1][2][3] Do not use paper towels alone if the solvent is flammable.[1][2][3]

    • Place saturated absorbents into a sealed bag/container.[1][2][3]

  • Decontamination Verification:

    • Wipe the area with a standard laboratory detergent.[1][2]

    • Note: Unlike simple acids/bases, there is no colorimetric indicator for decontamination.[2][3] Thorough physical cleaning is required.[1][2][3]

References & Regulatory Grounding[1][2][7]

  • PubChem. (2024).[1][2][3][7] Compound Summary: 3-Chloro-4-cyclopropyl-6-hydrazinylpyridazine (Analog).[1] National Library of Medicine.[1][2][3] [Link][2][3]

  • ECHA (European Chemicals Agency). (2024).[1][2][3] Substance Information: Hydrazine Derivatives Classification. [Link][1][2][3]

  • National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] (Chapter 6: Working with Chemicals).

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-6-hydrazinylpyridazine
Reactant of Route 2
3-Cyclopropyl-6-hydrazinylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.